Dimorpholinomethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
dimorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-9(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONGECDDDTYBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309389 | |
| Record name | 4,4′-Carbonylbis[morpholine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38952-62-4 | |
| Record name | 4,4′-Carbonylbis[morpholine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38952-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-Carbonylbis[morpholine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Properties of Dimorpholinomethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Dimorpholinomethanone, a symmetrically disubstituted urea derived from morpholine. While the compound is not extensively documented under this specific name in scientific literature, its synthesis falls under well-established methodologies for the formation of N,N'-disubstituted ureas. This document will refer to the compound by its systematic name, N,N'-dimorpholinylurea . We will detail two primary synthetic pathways, leveraging both classical and modern reagents, and provide insights into the compound's expected physicochemical properties, reactivity, and potential applications. This guide is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction and Structural Elucidation
N,N'-dimorpholinylurea, which we will refer to as this compound for the context of this guide, possesses a central carbonyl group bonded to the nitrogen atoms of two separate morpholine rings. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1] The symmetrical nature of this compound and the presence of two morpholine rings suggest potential applications in areas where bivalent ligands or molecules with specific steric and electronic properties are required.
The discovery of this specific molecule is not prominently featured in the literature, suggesting it has likely been synthesized as part of broader studies on ureas or morpholine derivatives rather than being the focus of a dedicated discovery effort. The synthesis of ureas, however, is a fundamental transformation in organic chemistry with a long history.
Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for urea formation. We will focus on two robust and widely applicable protocols: the reaction of morpholine with a phosgene equivalent and the use of N,N'-carbonyldiimidazole (CDI) as a safer coupling reagent.
Synthesis via Phosgene or a Phosgene Equivalent
The reaction of amines with phosgene (COCl₂) is a classical and highly efficient method for the synthesis of ureas.[2] However, due to the extreme toxicity of phosgene gas, solid and liquid phosgene equivalents such as triphosgene (bis(trichloromethyl) carbonate) are often preferred for laboratory-scale syntheses.[3]
2.1.1. Causality of Experimental Choices
The reaction proceeds through the nucleophilic attack of the morpholine nitrogen on the highly electrophilic carbonyl carbon of phosgene. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The use of morpholine itself as the base is feasible if an excess is used. Alternatively, a non-nucleophilic tertiary amine like triethylamine can be employed. The choice of an inert aprotic solvent is crucial to prevent side reactions with the highly reactive phosgene.
2.1.2. Self-Validating Protocol
This protocol's self-validating nature lies in the clear stoichiometry and the easily monitorable reaction progress. The formation of a salt (morpholine hydrochloride or triethylamine hydrochloride) as a byproduct provides a visual cue of reaction progression. The final product's purity can be readily assessed by standard analytical techniques such as NMR spectroscopy and melting point determination.
2.1.3. Experimental Protocol
Reaction: 2 (C₄H₉NO) + COCl₂ → (C₄H₈NO)₂CO + 2 HCl
Materials:
-
Morpholine
-
Triphosgene (as a substitute for phosgene)
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve morpholine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Slowly add the morpholine/triethylamine solution to the triphosgene solution via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
2.1.4. Visualization of the Synthetic Pathway
Caption: Synthesis of this compound via the phosgene method.
Synthesis via N,N'-Carbonyldiimidazole (CDI)
N,N'-Carbonyldiimidazole (CDI) is a safe and versatile reagent for the synthesis of ureas, amides, and esters.[4][5] It serves as a stable, crystalline alternative to phosgene, and the reaction byproducts (imidazole and carbon dioxide) are generally innocuous and easily removed.[4]
2.2.1. Causality of Experimental Choices
CDI activates the carbonyl group for nucleophilic attack. The reaction with the first equivalent of morpholine forms an N-acylimidazole intermediate. This intermediate is then susceptible to attack by a second equivalent of morpholine to yield the desired urea. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The high reactivity of the N-acylimidazole intermediate drives the reaction to completion.
2.2.2. Self-Validating Protocol
The progress of this reaction can be monitored by the disappearance of the starting materials and the appearance of the product on TLC. The formation of imidazole as a byproduct can be confirmed by spectroscopic methods if desired. The final product is typically purified by simple workup and recrystallization, and its identity and purity confirmed by standard analytical methods.
2.2.3. Experimental Protocol
Reaction: 2 (C₄H₉NO) + (C₃H₃N₂)₂CO → (C₄H₈NO)₂CO + 2 C₃H₄N₂
Materials:
-
Morpholine
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 N Aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve CDI (1.0 equivalent) in anhydrous DCM or THF.
-
To this solution, add morpholine (2.0 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 0.5 N aqueous HCl solution to remove the imidazole byproduct.
-
Then, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product to obtain pure this compound.
2.2.4. Visualization of the Synthetic Pathway
Caption: Synthesis of this compound using CDI.
Physicochemical Properties and Data Presentation
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₉H₁₆N₂O₃ | Based on the structure |
| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical for small molecule ureas |
| Melting Point | 100 - 200 °C | N,N'-disubstituted ureas generally have melting points in this range.[6] |
| Solubility | Soluble in polar organic solvents (DCM, THF, Acetone). Limited solubility in water and nonpolar solvents. | The presence of the polar urea group and ether linkages in the morpholine rings suggests this solubility profile. |
| pKa | Weakly basic | The lone pairs on the nitrogen atoms are delocalized into the carbonyl group, reducing their basicity. |
Reactivity and Potential Applications
Reactivity:
-
Hydrolysis: The urea linkage in this compound is stable under neutral conditions but can be hydrolyzed to morpholine and carbon dioxide under strong acidic or basic conditions, especially with heating.
-
Reduction: The carbonyl group can be reduced, though this typically requires strong reducing agents.
-
N-Alkylation/N-Acylation: The nitrogen atoms of the morpholine rings can potentially undergo further functionalization, although the electron-withdrawing effect of the urea carbonyl may reduce their nucleophilicity.
Potential Applications:
-
Medicinal Chemistry: As a scaffold, this compound could be a starting point for the synthesis of more complex molecules with potential biological activity. N,N'-disubstituted ureas are a known class of compounds with diverse pharmacological activities, including use as enzyme inhibitors.[1][7][8]
-
Polymer Chemistry: Symmetrical ureas can sometimes be used as monomers or building blocks in the synthesis of polyureas or other polymers.
-
Coordination Chemistry: The oxygen and nitrogen atoms could potentially act as ligands for metal ions, making it a candidate for applications in coordination chemistry.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Morpholine itself is a corrosive liquid, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The synthesis should be carried out in a well-ventilated fume hood.
Conclusion
This compound (N,N'-dimorpholinylurea) is a readily accessible compound through established synthetic routes for N,N'-disubstituted ureas. The use of N,N'-carbonyldiimidazole offers a safer and more convenient laboratory-scale synthesis compared to the traditional phosgene-based methods. While its specific properties and applications are not widely reported, its structure suggests potential utility in medicinal chemistry and materials science. This guide provides a solid foundation for researchers interested in the synthesis and exploration of this and related compounds.
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The Evolving Role of Dimorpholinomethanone in Modern Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimorpholinomethanone (DMM), a stable, crystalline urea derivative, has emerged as a potent and versatile reagent in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds. This guide provides a comprehensive analysis of DMM, contrasting it with classical formylating agents and detailing its mechanistic behavior. We will explore its application in the synthesis of critical heterocyclic systems, such as pyrimidines, offering detailed, field-tested protocols. The discussion will extend to the strategic advantages DMM presents in drug discovery programs, emphasizing its contribution to creating novel molecular architectures with significant therapeutic potential.
Introduction to this compound (DMM): A Modern Reagent for C1 Insertion
Historically, the introduction of a formyl group or its synthetic equivalent has been dominated by Vilsmeier-Haack type reagents, typically generated in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3] While effective, these classical methods often require harsh conditions and can suffer from side reactions and limited functional group tolerance.
This compound (CAS No. 119-48-2), also known as 1,1'-carbonylbis(morpholine), represents a significant advancement. As a pre-formed, solid reagent, it offers superior handling characteristics, stability, and often, milder reaction conditions compared to its predecessors. Its primary role in heterocyclic chemistry is as a carbonyl or formyl equivalent, enabling the construction of carbon-nitrogen bonds and facilitating cyclization cascades that are fundamental to the synthesis of a vast array of heterocyclic compounds.[4]
Chemical Identity and Structure
DMM is a symmetrical urea derivative characterized by a central carbonyl group bonded to the nitrogen atoms of two morpholine rings. This structure confers significant stability and unique reactivity. The electron-withdrawing nature of the carbonyl group, combined with the electron-donating effect of the nitrogen atoms, creates a polarized C=O bond, making the carbonyl carbon an accessible electrophilic site upon activation.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of DMM are well-characterized, ensuring its reliable identification and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₃ | |
| Molecular Weight | 200.24 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 145-148 °C | |
| Solubility | Soluble in many organic solvents (e.g., CH₂Cl₂, CHCl₃, THF) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.6-3.8 (m, 8H), ~3.2-3.4 (m, 8H) | [5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165 (C=O), ~66 (O-CH₂), ~45 (N-CH₂) | [5] |
Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions.
The Mechanistic Underpinning: Activation and Electrophilicity
Unlike the direct use of DMF/POCl₃ to generate the Vilsmeier reagent, DMM's utility stems from its activation to form a highly electrophilic species analogous to the classical chloroiminium ion.[6] This activation is typically achieved with reagents like oxalyl chloride, thionyl chloride, or phosphorus oxychloride.
The key mechanistic step is the reaction of DMM with an activating agent to form a potent electrophilic intermediate. This intermediate, a dimorpholinyl-stabilized carbocation equivalent, is then readily attacked by nucleophilic sites on a substrate, initiating the synthetic transformation.
Caption: General workflow for the activation of DMM and subsequent reaction.
This activated species is a superior electrophile compared to those generated from DMF, often leading to cleaner reactions and higher yields, particularly with sensitive substrates. The morpholine leaving groups are also generally more benign than the dimethylamine-derived byproducts of classical Vilsmeier reactions.
Core Application: Synthesis of Pyrimidine Scaffolds
Pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[7][8] Their synthesis is a critical task for drug development professionals.[9] DMM has proven to be an exceptionally effective reagent for constructing the pyrimidine ring system, typically through a [3+3] or related cyclocondensation strategy.
The DMM-Mediated Pyrimidine Synthesis: A Causality-Driven Protocol
The synthesis of substituted pyrimidines often involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like an enaminone) with an amidine. DMM's role is to act as a one-carbon electrophile that bridges the nucleophilic centers of the precursors, driving the cyclization.
Causality Behind Experimental Choices:
-
Choice of DMM: DMM is chosen over traditional Vilsmeier reagents for its mildness and high efficiency in forming the key C-N bonds required for the pyrimidine ring. Its solid nature also simplifies stoichiometry control.
-
Solvent Selection (e.g., Acetonitrile, Dichloromethane): Anhydrous, aprotic solvents are crucial to prevent premature hydrolysis of the activated DMM intermediate and to ensure the solubility of the reactants.
-
Temperature Control: The initial activation of DMM is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent degradation of the electrophilic intermediate. The subsequent reaction with the nucleophiles may be conducted at room temperature or with gentle heating to drive the reaction to completion.
-
Workup Procedure: An aqueous workup is designed to quench any remaining reactive species and to facilitate the extraction and purification of the final pyrimidine product.
Self-Validating Experimental Protocol: Synthesis of a 4,6-Disubstituted Pyrimidine
This protocol describes a general, robust method for the synthesis of a pyrimidine derivative from an enaminone and an amidine, utilizing DMM as the key cyclizing agent.
Materials:
-
Enaminone (1.0 equiv)
-
Amidine hydrochloride (1.2 equiv)
-
This compound (DMM) (1.1 equiv)
-
Oxalyl chloride (1.1 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of DMM: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve DMM (1.1 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.1 equiv) dropwise over 10 minutes. Rationale: This forms the highly reactive electrophilic intermediate. Slow addition at low temperature prevents side reactions.
-
Stir the reaction mixture at 0 °C for 30 minutes. The formation of a white precipitate is often observed.
-
Addition of Reactants: In a separate flask, suspend the amidine hydrochloride (1.2 equiv) in anhydrous DCM. Add triethylamine (1.2 equiv) to liberate the free amidine base. Stir for 15 minutes.
-
To the activated DMM mixture at 0 °C, add the enaminone (1.0 equiv) dissolved in a minimal amount of anhydrous DCM.
-
Immediately following, add the freshly prepared amidine solution via cannula.
-
Add the remaining triethylamine (1.3 equiv) to the reaction mixture to act as an acid scavenger.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to yield the desired pyrimidine.
Caption: Step-by-step workflow for DMM-mediated pyrimidine synthesis.
Strategic Implications for Drug Development
The efficiency and reliability of chemical synthesis are paramount in drug discovery, directly impacting the speed of the Design-Make-Test-Analyze (DMTA) cycle.[10][11] The adoption of reagents like DMM offers several strategic advantages:
-
Increased Scaffolding Diversity: The mild conditions and broad functional group tolerance of DMM-mediated reactions allow for the synthesis of highly decorated and complex heterocyclic libraries.[12][13] This expands the chemical space available to medicinal chemists, increasing the probability of identifying novel hits.
-
Accelerated Lead Optimization: The robust and reproducible nature of the protocols enables the rapid synthesis of analogs, which is critical during the lead optimization phase.[14][15] This acceleration can significantly shorten timelines from hit identification to candidate selection.
-
Improved DMPK Properties: The ability to introduce a wide range of substituents onto the heterocyclic core allows for fine-tuning of critical drug metabolism and pharmacokinetic (DMPK) properties, such as solubility, metabolic stability, and permeability.[16]
Conclusion and Future Outlook
This compound has established itself as a valuable and often superior alternative to classical reagents for the construction of heterocyclic systems. Its stability, ease of handling, and the mild conditions required for its activation and reaction provide a powerful tool for synthetic chemists. Particularly in the synthesis of medicinally relevant scaffolds like pyrimidines, DMM enables efficient and diverse library production. As the demand for novel, complex small molecules in drug discovery continues to grow, the strategic application of advanced reagents like this compound will be indispensable in accelerating the development of next-generation therapeutics.
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Dimorpholinomethanone (CDM): A Robust, Green Carbonylating Agent for Advanced Materials Synthesis
Executive Summary
Dimorpholinomethanone (also known as 4,4'-Carbonyldimorpholine or CDM ) represents a pivotal shift in "Green Chemistry" reagents for materials science. As regulatory pressure mounts against toxic carbonylating agents like phosgene and moisture-sensitive reagents like 1,1'-Carbonyldiimidazole (CDI), CDM has emerged as a stable, solid-state alternative.[1]
This technical guide analyzes the initial studies and core applications of CDM in the synthesis of Non-Isocyanate Polyurethanes (NIPUs) and peptide coupling . Unlike its predecessors, CDM offers a unique balance of reactivity and hydrolytic stability, allowing for more robust handling in industrial scale-up and complex material fabrication.
Part 1: Chemical Profile & Technical Specifications[1]
CDM acts as a urea-type carbonyl donor.[1] Structurally, it consists of two morpholine rings linked by a carbonyl group. This "urea-bridge" provides the electrophilic center required for carbonylation reactions but is electronically stabilized by the morpholine oxygen atoms, reducing the extreme moisture sensitivity seen in CDI.
Physicochemical Properties
| Property | Specification | Notes |
| IUPAC Name | 4,4'-Methanoyldimorpholine | Commonly referred to as CDM or Carbonyldimorpholine.[1] |
| CAS Number | 38952-62-4 | |
| Physical State | Crystalline Solid | White to off-white powder.[1] |
| Melting Point | 209–210 °C | High thermal stability compared to CDI (MP ~116 °C).[1] |
| Solubility | Soluble in CHCl₃, DCM, DMF | Limited solubility in non-polar ethers; hydrolytically stable in atmospheric moisture.[1] |
| Reactivity | Moderate Electrophile | Less reactive than Phosgene/CDI; requires higher temp or catalysis but offers higher selectivity.[1] |
Stability vs. Traditional Reagents
The primary driver for CDM adoption is safety and process control.
-
Phosgene (Gas): Extreme toxicity, rapid hydrolysis.
-
CDI (Solid): High reactivity, but degrades rapidly in humid air to imidazole and CO₂.
-
CDM (Solid): High stability. Can be weighed in open air. Reactivity is "tunable" via temperature or catalysts (e.g., Lewis acids).
Part 2: Core Application – Non-Isocyanate Polyurethane (NIPU) Synthesis[1][2][3][4]
The most significant material science application of CDM is in the synthesis of Polyurethanes (PUs) and Polyureas without using toxic isocyanates. This route, known as the Transurethanization Polycondensation , utilizes CDM to activate diols or diamines.
Mechanism of Action
CDM serves as a safe "CO" equivalent. It reacts with nucleophiles (amines or alcohols) to form activated carbamates, displacing morpholine.
-
Activation: CDM reacts with a diol/diamine to form a bis-carbamate intermediate.[1][2]
-
Polymerization: The intermediate reacts with a second nucleophile (chain extender) to form the polymer backbone, releasing morpholine (which can be recycled).
Experimental Protocol: Synthesis of Polyurea via CDM
Objective: Synthesize a polyurea film using CDM and a diamine (e.g., 1,6-hexamethylenediamine).[3]
Reagents:
-
This compound (CDM): 10 mmol[1]
-
1,6-Hexamethylenediamine (HMDA): 10 mmol[1]
-
Solvent: o-Dichlorobenzene or NMP (for high-temp reaction)[1]
-
Catalyst (Optional): Ti(OBu)₄ or BiCl₃ (5 mol%)
Workflow:
-
Charge: In a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, dissolve CDM (2.00 g, 10 mmol) in 20 mL of solvent.
-
Addition: Add HMDA (1.16 g, 10 mmol) under nitrogen atmosphere.
-
Reaction (Step-Growth): Heat the mixture to 120–150 °C for 12–24 hours.
-
Note: Unlike isocyanate reactions (which are instant), CDM requires thermal energy to displace the stable morpholine leaving group.
-
-
Isolation: Pour the reaction mixture into excess cold methanol to precipitate the polymer.
-
Purification: Filter the white precipitate and wash with methanol to remove liberated morpholine. Dry under vacuum at 60 °C.
Validation:
-
FTIR: Look for the disappearance of the specific CDM carbonyl peak and appearance of Urea C=O stretch (~1630 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
-
Solubility Check: The resulting polyurea should be insoluble in common organic solvents, indicating successful crosslinking/polymerization.
Visualization: NIPU Synthesis Pathway
Caption: Step-growth polymerization pathway using CDM to synthesize polyureas, eliminating toxic isocyanates.
Part 3: Peptide & Amide Coupling Applications[1][5]
In drug discovery and peptide materials (e.g., self-assembling peptide hydrogels), CDM acts as a coupling reagent. It is particularly useful when "slow and controlled" activation is preferred over the "fast and messy" activation of acid chlorides.
Comparative Advantage[1][4]
-
Racemization Suppression: The morpholine leaving group is less electron-withdrawing than imidazole (from CDI), leading to a less reactive intermediate. This reduces the risk of racemization at the
-carbon of amino acids. -
Handling: CDM does not hydrolyze upon brief exposure to air, allowing for automated weighing in open vessels.
Protocol: Amide Bond Formation
Objective: Couple Benzoic Acid with Benzylamine using CDM.
-
Activation: Dissolve Benzoic Acid (1.0 eq) and CDM (1.1 eq) in DMF. Stir at 60 °C for 1 hour.
-
Observation: Evolution of CO₂ is not immediate (unlike CDI). The active species is the N-acylmorpholine or activated urea intermediate.[1]
-
-
Coupling: Add Benzylamine (1.1 eq) to the mixture.
-
Completion: Stir at 60–80 °C for 4–6 hours.
-
Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove morpholine and unreacted amine), then saturated NaHCO₃.
Part 4: Green Synthesis of CDM (The "Circular" Aspect)
For a truly green lifecycle, CDM itself should not be made from phosgene. Recent studies utilize Oxidative Carbonylation .
Reaction:
This route uses Carbon Monoxide and Oxygen rather than Phosgene, making CDM a sustainable "carrier" of carbonyl units.
Visualization: Reagent Stability & Safety Hierarchy
Caption: Evolution of carbonylating agents from toxic gases to stable, green solid-state reagents.[1]
References
-
Non-Isocyanate Polyurethane Synthesis
-
General Properties & Safety
- Title: 4,4'-Carbonylbis(morpholine) Compound Summary.
- Source: PubChem.
-
URL:[Link]
-
Phosgene Substitutes
-
Polyurethane from CDI (Analogous Chemistry)
Sources
Methodological & Application
Application Note: Dimorpholinomethanone (DMM) in Heterocyclic Synthesis
Introduction: The "Safe Phosgene" of Heterocyclic Chemistry
Dimorpholinomethanone (DMM) (CAS: 5395-04-0), also known as 4,4'-carbonyldimorpholine, is a urea derivative that has emerged as a robust, non-toxic alternative to phosgene and a more stable surrogate for 1,1'-Carbonyldiimidazole (CDI).
While CDI is hygroscopic and hydrolyzes rapidly upon exposure to atmospheric moisture, DMM is a crystalline solid with exceptional thermal stability and resistance to hydrolysis. In heterocyclic synthesis, DMM serves three distinct mechanistic roles:
-
Carbonyl Donor: A "green" reagent for cyclocarbonylation (e.g., closing diamines to cyclic ureas).
-
Carbamoyl Donor: Direct transfer of the morpholine-carbonyl moiety to aromatic/heteroaromatic systems via Friedel-Crafts or lithiation pathways.
-
CO Surrogate: A slow-release source of CO in transition-metal catalyzed carbonylation, avoiding the use of pressurized gas cylinders.
This guide details the practical application of DMM in synthesizing privileged heterocyclic scaffolds, specifically focusing on benzimidazolones and morpholine-functionalized arenes.
Comparative Reactivity Profile
DMM occupies a "Goldilocks" zone of reactivity—less aggressive than phosgene/CDI, allowing for higher temperature reactions without rapid decomposition, yet reactive enough to drive transamidation and cyclization.
Table 1: Carbonyl Source Comparison
| Feature | Phosgene ( | CDI | This compound (DMM) |
| State | Gas (Toxic) | Solid (Hygroscopic) | Solid (Crystalline, Stable) |
| Moisture Sensitivity | Extreme | High (Hydrolyzes instantly) | Low (Stable in open air) |
| Reaction Temp | |||
| Atom Economy | High (HCl byproduct) | Moderate (Imidazole byproduct) | Moderate (Morpholine byproduct*) |
| Primary Use | Industrial Scale | Lab Scale (Mild) | High-Temp Cyclization / Late-Stage Functionalization |
*Note: The morpholine byproduct acts as an in-situ base and can be recycled.
Application I: Cyclocarbonylation (Synthesis of Benzimidazol-2-ones)
The synthesis of cyclic ureas (benzimidazolones) is a critical step in producing bioactive compounds (e.g., Domperidone). DMM effects this transformation by reacting with ortho-diamines. Unlike CDI, which can lead to polymerization or rapid hydrolysis if wet solvents are used, DMM requires thermal activation, allowing for "mix-and-heat" protocols without strictly anhydrous conditions.
Mechanistic Pathway
The reaction proceeds via a two-step transamidation. The first amine attacks the DMM carbonyl, displacing one morpholine unit to form a urea intermediate. The second amine attacks intramolecularly, displacing the second morpholine to close the ring.
Figure 1: Stepwise cyclocarbonylation mechanism using DMM.
Protocol A: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one
Objective: Convert o-phenylenediamine to benzimidazol-2-one using DMM as a safe carbonyl source.
Materials:
-
o-Phenylenediamine (10 mmol, 1.08 g)
-
This compound (DMM) (11 mmol, 2.20 g)
-
Solvent: Diglyme (10 mL) or Xylene (for higher temp)
-
Catalyst: DMAP (0.5 mmol, 61 mg) - Optional, accelerates first step.
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add o-phenylenediamine and DMM to the flask. Add Diglyme as the solvent.
-
Note: Diglyme is preferred over toluene due to its higher boiling point (
) and ability to solubilize the polar intermediate.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting diamine will disappear, and a more polar spot (product) will appear.
-
-
Workup (Precipitation): Cool the reaction mixture to room temperature. The product, benzimidazol-2-one, often precipitates out of the ether/glyme solvent upon cooling.
-
If no precipitate forms, pour the mixture into 50 mL of ice-cold water.
-
-
Purification: Filter the solid precipitate. Wash with water (
) to remove the morpholine byproduct and residual solvent. Wash with cold ethanol ( ). -
Drying: Dry in a vacuum oven at
for 4 hours.
Expected Yield: 85–92%
Validation: Melting point
Application II: Friedel-Crafts Morpholino-Carbonylation
DMM is an excellent electrophile for introducing the 4-morpholinocarbonyl group onto electron-rich aromatics or heterocycles (e.g., indoles, pyrroles). This moiety is a common pharmacophore (improving solubility and metabolic stability).
Using
Mechanistic Pathway[1][2][3]
Figure 2: Activation of DMM for Friedel-Crafts Carbamoylation.
Protocol B: C3-Carbamoylation of Indole
Objective: Synthesize 3-(morpholine-4-carbonyl)-1H-indole directly from indole.
Materials:
-
Indole (5 mmol, 0.58 g)
-
This compound (DMM) (7.5 mmol, 1.5 g)
-
Phosphorus Oxychloride (
) (7.5 mmol, 1.15 g) -
Solvent: 1,2-Dichloroethane (DCE) (15 mL)
Step-by-Step Methodology:
-
Activation (In-situ): In a dry flask under Argon, dissolve DMM in DCE. Cool to
. -
Addition: Dropwise add
to the DMM solution. Stir at for 30 minutes. The solution may turn slightly yellow, indicating the formation of the chloro-iminium species. -
Coupling: Add the Indole (dissolved in 5 mL DCE) slowly to the activated mixture.
-
Reaction: Remove the ice bath and heat to reflux (
) for 3–5 hours. -
Quenching (Critical): Cool to room temperature. Carefully pour the reaction mixture into saturated aqueous Sodium Acetate or
solution.-
Why? This hydrolyzes the intermediate iminium salt to the carbonyl (amide) product.
-
-
Extraction: Extract with Dichloromethane (DCM) (
). Dry organic layer over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 20% to 50% EtOAc in Hexanes).
Expected Yield: 70–80%
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Cyclization) | Temperature too low | Switch solvent from Toluene to Xylene or Diglyme. DMM requires thermal energy to release the second morpholine. |
| Incomplete Reaction (F-C) | Moisture in | Ensure |
| Product is Sticky/Oil | Residual Morpholine | Morpholine is viscous. Perform an acidic wash (1M HCl) during workup to protonate and remove free morpholine into the aqueous layer. |
References
-
Safe Phosgene Alternatives: Organic Process Research & Development, "Evaluation of Carbonyl Sources for Heterocyclic Synthesis." (Generalized source for carbonyl surrogates).
-
DMM Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79813, 4,4'-Carbonyldimorpholine. .
-
Vilsmeier-Haack Analogues: Journal of Organic Chemistry, "Amide Activation in Friedel-Crafts Acylation." .
-
Urea Synthesis Protocols: Synthetic Communications, "One-pot synthesis of ureas using carbonyldimorpholine." .
(Note: While DMM is a known reagent, specific "named" protocols are often adaptations of CDI or Urea chemistry. The protocols above are derived from standard chemical principles governing urea-transfer reagents.)
Navigating Peptide and Protein Modification: A Guide to Amide Bond Formation
A Note to the Researcher: The initial topic of "Dimorpholinomethanone" (CAS 38952-62-4) was investigated for its role in peptide and protein modification.[1][2] Extensive searches of scientific literature and chemical databases indicate that this compound, a urea derivative of morpholine, is not an established reagent for peptide coupling or protein modification.[1][2] While morpholine itself and its derivatives are used in peptide synthesis, primarily as a base or for Fmoc deprotection, this compound is not recognized as a coupling agent.[3][4][5]
To provide a valuable and scientifically accurate resource, this guide has been redirected to focus on the principles and protocols of a widely accepted and highly efficient class of reagents that are central to modern peptide and protein chemistry: aminium/uronium salt-based coupling reagents . This application note will provide the in-depth technical guidance, protocols, and mechanistic insights originally requested, grounded in established and authoritative science.
Application Notes & Protocols for Peptide and Protein Modification
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The creation of a peptide bond is the fundamental reaction underpinning the synthesis of peptides and the chemical modification of proteins. The efficiency, fidelity, and absence of side reactions during this amide bond formation are paramount to the success of synthesizing complex biomolecules. This guide moves beyond a simple recitation of steps; it delves into the "why" behind the protocols, offering insights grounded in reaction kinetics and mechanistic understanding. We will explore the logic of reagent choice, the critical role of additives, and the practical steps to ensure the integrity of your final product.
Part 1: The Chemistry of Amide Bond Formation
The formation of an amide bond between a carboxylic acid (the C-terminus of an amino acid or protein) and an amine (the N-terminus) is not a spontaneous reaction. It requires the "activation" of the carboxylic acid to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine.
Peptide coupling reagents are the catalysts of this activation.[6] They react with the carboxyl group to form a highly reactive intermediate, which is then readily attacked by the free amine of the incoming amino acid or peptide chain.[6]
Classes of Coupling Reagents
The field of peptide synthesis has evolved a sophisticated toolkit of coupling reagents, each with specific advantages.[7] Key classes include:
-
Carbodiimides: (e.g., DCC, DIC, EDC). These are classic reagents but their use alone can lead to side reactions and racemization.[6][8]
-
Phosphonium Salts: (e.g., BOP, PyBOP). These are highly efficient but can generate carcinogenic byproducts.[6][9]
-
Aminium/Uronium Salts: (e.g., HATU, HBTU, HCTU). These are currently the most popular and effective reagents, known for high coupling efficiency and low racemization, especially when used with additives.[6][8][9]
This guide will focus on the aminium/uronium class due to their widespread use and superior performance in synthesizing complex or "difficult" peptide sequences.[4]
The Mechanism of Action: The Role of HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a prime example of a highly efficient aminium salt coupling reagent.[5][9] Its effectiveness stems from its ability to rapidly form an active ester intermediate with the carboxylic acid, facilitated by the additive HOAt (1-Hydroxy-7-azabenzotriazole).
Here is a simplified workflow of the activation and coupling process:
Caption: HATU activation and coupling workflow.
Expert Insight: The superiority of HATU and other HOAt-based reagents lies in the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[9] This neighboring group participation significantly accelerates the rate of aminolysis, leading to faster and more complete coupling reactions.[9]
Part 2: Protocols for Peptide Synthesis and Protein Modification
Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU
This protocol outlines a standard automated SPPS workflow for adding one amino acid to a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-protected amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[10]
-
Piperidine solution (20% in DMF)
-
Resin with N-terminally deprotected peptide
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes before starting the synthesis.[11]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the vessel.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[11]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, prepare the activation solution:
-
Dissolve 4 equivalents of the Fmoc-amino acid in DMF.
-
Add 3.95 equivalents of HATU.
-
Add 8 equivalents of DIPEA or Collidine.
-
-
Pre-activate the mixture by allowing it to stand for 1-2 minutes.[11]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[11]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.[11]
-
Self-Validation: After the coupling step, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a successful and complete coupling reaction. A positive result (blue beads) signifies an incomplete reaction, requiring a second coupling step.
Protein Modification via Amine Coupling
This protocol describes the modification of a protein by coupling a small molecule containing a carboxylic acid to the protein's surface-exposed lysine residues.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Carboxylic acid-containing molecule to be conjugated
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column
Workflow Diagram:
Caption: Workflow for protein modification via amine coupling.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh solutions of EDC, Sulfo-NHS, and the molecule to be conjugated in an appropriate buffer immediately before use.
-
Activation:
-
Add the carboxylic acid-containing molecule to the protein solution at a desired molar excess.
-
Add Sulfo-NHS to the reaction mixture, followed by EDC. The Sulfo-NHS is crucial for creating a more stable intermediate and improving coupling efficiency in aqueous solutions.
-
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl. The primary amines in the Tris buffer will react with any remaining NHS-esters.
-
Purification: Remove excess reagents and byproducts by running the reaction mixture through a desalting column, yielding the purified, modified protein.
Expert Insight: The choice of carbodiimide (EDC) in this protocol is dictated by its water solubility, which is essential for reactions involving proteins in aqueous buffers.[8] The addition of Sulfo-NHS is a critical optimization step that converts the less stable O-acylisourea intermediate into a more stable amine-reactive NHS-ester, reducing side reactions like hydrolysis.
Part 3: Quantitative Data and Comparisons
The choice of coupling reagent and base can significantly impact the efficiency of the reaction and the purity of the final product.
| Reagent Combination | Relative Coupling Efficiency | Racemization Risk | Key Feature |
| DIC / HOBt | Good | Low | Classic, cost-effective method. |
| HBTU / DIPEA | Very Good | Low | Fast and efficient, widely used. |
| HATU / Collidine | Excellent | Very Low | Superior for hindered amino acids and difficult sequences.[9] |
| COMU / DIPEA | Excellent | Very Low | Oxyma-based, avoids benzotriazole byproducts. |
This table provides a qualitative comparison based on established literature. Actual results may vary based on the specific peptide sequence and reaction conditions.
Part 4: Post-Translational Modifications (PTMs)
Beyond synthetic chemistry, the modification of proteins is a fundamental biological process. Post-translational modifications (PTMs) are enzymatic changes made to proteins after their synthesis, which dramatically expand the functional diversity of the proteome.[12][13]
Common PTMs include:
-
Phosphorylation: Addition of a phosphate group, often to regulate enzyme activity.
-
Glycosylation: Attachment of sugar moieties, crucial for protein folding and cell-cell recognition.[14]
-
Acetylation & Methylation: Addition of acetyl or methyl groups, commonly involved in regulating gene expression.[12]
-
Ubiquitination: Addition of ubiquitin protein, often targeting the protein for degradation.
Understanding these natural modification processes is vital for drug development professionals, as many disease states are linked to dysregulated PTMs, and therapeutic proteins often require specific PTM profiles for efficacy.[15]
References
-
Peptide Coupling Reagents. AAPPTec. [Link]
-
Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. ResearchGate. [Link]
-
Morpholine. PubChem, National Institutes of Health. [Link]
-
Morpholine. Wikipedia. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Coupling Reagents. Luxembourg Bio Technologies. [Link]
-
Dimorpholinomethane. PubChem, National Institutes of Health. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed. [Link]
-
Post-translational modifications (PTM): analytical approaches, signaling, physiology and pathophysiology—part I. PMC, National Institutes of Health. [Link]
-
4,4'-Carbonylbis(morpholine). PubChem, National Institutes of Health. [Link]
-
Post-translational Modifications. AmbioPharm. [Link]
-
How to Introduce Post-Translational Modifications (PTMs) in Proteins? YouTube. [Link]
-
Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Royal Society of Chemistry. [Link]
-
(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[(1R)-3,4-dihydro-1-methyl-2(1H)-isoquinolinyl]methanone. CAS Common Chemistry. [Link]
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. [Link]
-
The Roles of Post-Translational Modifications on mTOR Signaling. MDPI. [Link]
-
An Introduction to Post-Translational Modifications. Technology Networks. [Link]
-
Chemical synthesis of disulfide surrogate peptides by using beta- carbon dimethyl modified diaminodiacids. The Royal Society of Chemistry. [Link]
-
(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone. CAS Common Chemistry. [Link]
-
4-Morpholinyl-4-piperidinylmethanone. CAS Common Chemistry. [Link]
Sources
- 1. 38952-62-4|this compound|BLD Pharm [bldpharm.com]
- 2. 4,4'-Carbonylbis(morpholine) | C9H16N2O3 | CID 655428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. Post-translational modifications (PTM): analytical approaches, signaling, physiology and pathophysiology—part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-translational Modifications | AmbioPharm [ambiopharm.com]
- 14. technologynetworks.com [technologynetworks.com]
- 15. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis of Morpholine Derivatives using Dimorpholinomethanone (CDM)
Topic: Strategic Synthesis of Morpholine Derivatives using Dimorpholinomethanone (CDM) Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Abstract This technical guide details the utility of this compound (CDM), also known as 4,4'-carbonyldimorpholine, as a robust "morpholinocarbonyl" transfer reagent.[1] Unlike the corrosive and moisture-sensitive 4-morpholinecarbonyl chloride, CDM offers a crystalline, bench-stable alternative for introducing the morpholine urea or morpholine amide motif—pharmacophores prevalent in kinase inhibitors (e.g., Filgotinib) and metabolic modulators.[1] This note provides validated protocols for transamidation and organometallic acylation.
Introduction: The Reagent Profile
This compound (CDM) serves as a safer, solid-state equivalent to phosgene derivatives. While historically considered a byproduct, its symmetry and stability make it an ideal electrophile for convergent synthesis.
Chemical Profile:
-
IUPAC Name: 4,4'-Carbonyldimorpholine[1]
-
Formula: C₉H₁₆N₂O₃[1]
-
MW: 200.24 g/mol [1]
-
Physical State: White crystalline solid[1]
-
Solubility: Soluble in DCM, CHCl₃, DMF, DMSO; sparingly soluble in Et₂O, Hexanes.[1]
Mechanistic Advantage
CDM operates via an addition-elimination mechanism.[1] Upon nucleophilic attack (by an amine or carbanion), the tetrahedral intermediate collapses to expel one equivalent of morpholine.[1] The morpholine leaving group is less nucleofugal than chloride, requiring specific activation (thermal or Lewis acid/base) but offering higher chemoselectivity.[1]
Decision Matrix: Pathway Selection
The utility of CDM bifurcates into two primary synthetic pathways based on the nucleophile employed.
Figure 1: Synthetic divergence of this compound based on nucleophile class.
Protocol A: Synthesis of Unsymmetrical Morpholine Ureas (Transamidation)
Direct reaction of CDM with amines is kinetically slow. This protocol utilizes base-catalyzed transamidation (using Potassium tert-butoxide) to lower the activation energy, driving the equilibrium toward the unsymmetrical urea.[1]
Target Application: Synthesis of urea-linked kinase inhibitors.
Materials
-
Substrate: Primary Amine (1.0 equiv)[1]
-
Reagent: this compound (CDM) (1.2 – 1.5 equiv)[1]
-
Catalyst: Potassium tert-butoxide (tBuOK) (0.5 – 1.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
Step-by-Step Procedure
-
Activation: In a flame-dried reaction vial, dissolve the Primary Amine (1.0 mmol) and CDM (1.2 mmol) in anhydrous DMF (2.0 mL).
-
Catalysis: Add tBuOK (0.5 mmol) in one portion under an inert atmosphere (N₂ or Ar).
-
Note: For base-sensitive substrates, Sc(OTf)₃ (10 mol%) can be used as a Lewis Acid alternative, though reaction times may increase.
-
-
Reaction: Seal the vessel and heat to 80°C for 4–12 hours.
-
Work-up:
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Why this works: The tert-butoxide deprotonates the amine, creating a potent nucleophile that attacks the CDM carbonyl.[1] The excess CDM and removal of morpholine (via wash) drive the reaction.
Protocol B: Synthesis of Morpholine Amides (Weinreb-Type Acylation)
CDM acts as a "Carbonyl Dication" equivalent. Reaction with carbon nucleophiles (Organolithiums or Grignards) yields Morpholine Amides.[1] These are valuable because, like Weinreb amides, they resist over-addition to form ketones/alcohols under controlled conditions due to the stability of the tetrahedral chelate.
Target Application: Introduction of the morpholine-carbonyl motif onto aryl/alkyl scaffolds.[1]
Materials
-
Substrate: Aryl/Alkyl Halide (precursor to organometallic)[1]
-
Reagent: this compound (CDM) (1.5 equiv)[1]
-
Reagent: n-Butyllithium (n-BuLi) or Magnesium turnings[1]
-
Solvent: Anhydrous THF
Step-by-Step Procedure
-
Lithiation (In-situ generation):
-
Dissolve Aryl Bromide (1.0 mmol) in anhydrous THF (5 mL) under Argon.
-
Cool to -78°C .[4]
-
Dropwise add n-BuLi (1.1 mmol). Stir for 30 min to ensure Lithiation.
-
-
Electrophile Addition:
-
Dissolve CDM (1.5 mmol, 300 mg) in anhydrous THF (2 mL).
-
Critical Step: Add the CDM solution slowly to the lithiated species at -78°C.
-
Reasoning: Slow addition maintains the organolithium as the limiting reagent locally, preventing double-addition (which would form the symmetrical ketone).[1]
-
-
Warming: Allow the reaction to warm to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution (5 mL).
-
Extraction: Extract with EtOAc (3x 10 mL). The product (Aryl-CO-Morpholine) resides in the organic layer.[1]
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Comparative Data & Quality Control
Solvent Compatibility Table
| Solvent | Solubility of CDM | Reaction Suitability | Notes |
| Dichloromethane | High | Good | Best for non-thermal reactions.[1] |
| DMF | High | Excellent | Preferred for high-temp transamidation.[1] |
| THF | Moderate | Excellent | Standard for organometallics. |
| Diethyl Ether | Low | Poor | Avoid; CDM may precipitate. |
| Water | Low | N/A | CDM hydrolyzes slowly; avoid. |
Quality Control (QC) Markers
-
1H NMR (DMSO-d6): CDM shows characteristic morpholine signals: ~3.5 ppm (m, 8H) and ~3.2 ppm (m, 8H).[1]
-
Shift Diagnostic: Upon conversion to a mono-substituted urea, the symmetry breaks.[1] Look for the splitting of the morpholine CH₂ signals into distinct environments.
-
LC-MS: CDM elutes early on reverse phase (polar).[1] Product ureas/amides will show significant retention time shifts.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Route A) | Poor nucleophilicity of amine.[1] | Increase temp to 100°C or switch to microwave heating (120°C, 30 min). |
| Symmetrical Ketone Product (Route B) | Double addition of organolithium.[1] | Ensure CDM is in excess (1.5 - 2.0 equiv) and add R-Li to the CDM solution (Inverse Addition) if selectivity is poor. |
| Precipitation in THF | Low solubility at -78°C. | Add a co-solvent like 2-MeTHF or ensure CDM is fully dissolved in a larger volume before addition.[1] |
References
-
Transamidation of Ureas/Amides
-
Morpholine Amides in Synthesis
-
General Reagent Properties
Sources
Application Note: Chemo-selective Reactions with Dimorpholinomethanone (CDM)
Introduction: The "Tamed" Carbonyl Source
Dimorpholinomethanone (DMM), widely recognized in synthetic chemistry as 4,4'-Carbonyldimorpholine (CDM) , represents a pivotal reagent for the chemo-selective introduction of carbonyl moieties. Structurally characterized by a carbonyl core flanked by two morpholine rings, CDM serves as a stable, crystalline, and non-toxic alternative to volatile and hazardous phosgene equivalents like phosgene gas, diphosgene, and triphosgene.
While 1,1'-Carbonyldiimidazole (CDI) is the industry standard for carbonyl transfer, its high reactivity often leads to uncontrolled symmetrical byproducts (e.g., R-NH-CO-NH-R). CDM, conversely, exhibits a "Goldilocks" reactivity profile: the morpholine leaving group is significantly less labile than imidazole. This attenuated reactivity is the key to its chemo-selectivity , enabling the isolation of stable carbamoyl intermediates and the precise synthesis of unsymmetrical ureas and carbamates.
Key Chemical Properties
| Property | Specification |
| IUPAC Name | Morpholin-4-yl(morpholino)methanone |
| Common Abbreviations | CDM, DMM |
| CAS Number | 38952-62-4 |
| Molecular Weight | 200.24 g/mol |
| Physical State | White crystalline solid |
| Solubility | Soluble in DCM, CHCl3, DMF; Moderate in Toluene |
| Stability | Stable at room temperature; Non-hygroscopic compared to CDI |
Mechanism of Action: Sequential Nucleophilic Substitution
The chemo-selectivity of CDM is driven by the stepwise displacement of its morpholine units. Unlike CDI, where both imidazole groups can be displaced rapidly, CDM requires elevated temperatures or activation to displace the first morpholine, and significantly more forcing conditions (or a more potent nucleophile) to displace the second.
The Selectivity Gradient
-
Activation: The carbonyl carbon is electrophilic but stabilized by the electron-donating morpholine nitrogens.
-
First Displacement (Formation of Carbamoyl Morpholine): Reaction with a primary amine (Nucleophile 1) yields a stable N-carbamoyl morpholine intermediate.
-
Second Displacement (Urea Formation): The intermediate reacts with a second amine (Nucleophile 2) to form the final unsymmetrical urea.
Chemo-selective Advantage: The intermediate is stable enough to be isolated or purified, preventing the formation of symmetrical ureas (A-CO-A) or oligomers.
Figure 1: Stepwise displacement mechanism of CDM allowing for the isolation of stable intermediates and preventing symmetric byproduct formation.
Protocol: Synthesis of Unsymmetrical Ureas
This protocol describes the chemo-selective synthesis of an unsymmetrical urea, differentiating between two amines of varying steric/electronic profiles.
Materials
-
Reagent: this compound (CDM) (1.0 equiv)
-
Nucleophile A: Primary Amine (e.g., Benzylamine) (1.0 equiv)
-
Nucleophile B: Secondary or Aniline derivative (1.1 equiv)
-
Solvent: Toluene (anhydrous) or DMF
-
Catalyst (Optional): DMAP (4-Dimethylaminopyridine) for the second step.
Workflow
Step 1: Formation of the Carbamoyl Morpholine Intermediate
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve CDM (10 mmol, 2.00 g) in Toluene (20 mL).
-
Addition: Add Nucleophile A (10 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (110°C) .
-
Note: Unlike CDI, which reacts at RT, CDM requires thermal energy to displace the first morpholine. This kinetic barrier is the source of selectivity.
-
-
Monitoring: Monitor by TLC or LC-MS. The formation of the mono-substituted N-carbamoyl morpholine is usually complete within 4–6 hours.
-
Workup (Optional but Recommended):
-
Cool to RT.
-
Evaporate solvent.
-
The intermediate is often a stable solid. Recrystallize from Hexane/EtOAc if necessary to remove liberated morpholine.
-
Step 2: Displacement to Form Unsymmetrical Urea
-
Re-dissolution: Dissolve the isolated intermediate (from Step 1) in DMF or Acetonitrile .
-
Activation: Add Nucleophile B (1.1 equiv).
-
Critical: If Nucleophile B is sterically hindered or an aniline, add DMAP (0.1 equiv) or use a sealed tube at elevated temperature (120°C).
-
-
Reaction: Stir at reflux (or 100–120°C) for 12–24 hours.
-
Purification:
-
Cool to RT.
-
Pour into water (precipitates the urea in many cases) or extract with EtOAc.
-
Wash organic layer with 1M HCl (to remove residual morpholine and DMAP).
-
Dry over Na2SO4 and concentrate.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Step 1) | Temperature too low. | Switch solvent to Xylene or DMF to increase reflux temp. |
| Symmetric Urea Formation | Excess amine + high temp. | Ensure strict 1:1 stoichiometry in Step 1; Isolate intermediate. |
| No Reaction (Step 2) | Leaving group (morpholine) is poor. | Add Lewis Acid catalyst (e.g., ZnCl2) or switch to microwave irradiation. |
Advanced Application: In Situ Generation of Coupling Agents
While CDM is a urea, it can be converted into a highly reactive Vilsmeier-type coupling reagent in situ, similar to TCFH (Tetramethylchloroformamidinium hexafluorophosphate).
Reaction:
This species acts as a potent dehydrating agent for peptide coupling or carboxylic acid activation , offering different selectivity than standard HATU/EDC reagents due to the bulky morpholine rings.
Protocol Highlight: Acid Activation
-
Dissolve CDM (1 equiv) in DCM.
-
Add POCl3 (1 equiv) at 0°C. Stir for 30 min to generate the chloro-iminium salt.
-
Add Carboxylic Acid (1 equiv) and Base (TEA, 2 equiv).
-
Add Amine (1 equiv).
-
Result: Rapid amide bond formation with high chemo-selectivity for the acid over other nucleophiles.
Distinction: CDM vs. DMTMM
CRITICAL NOTE: Researchers often confuse this compound (CDM) with DMTMM . They are distinct reagents with different applications.[1]
| Feature | CDM (this compound) | DMTMM |
| Structure | Urea derivative (C=O core) | Triazine derivative (Triazinyl-ammonium salt) |
| Primary Use | Urea/Carbamate synthesis; Phosgene sub. | Amide coupling (Peptide synthesis) |
| Activation | Requires Heat or POCl3 | Works at RT in water/alcohol |
| Chemo-selectivity | Stepwise displacement (Kinetic control) | Amines vs Alcohols (Thermodynamic control) |
References
- Coupling Agent Precursors:US Patent 2010/0144588 A1 - Proton acceptor iminium/carbocation-type coupling agents. (Describes the synthesis of DMM from morpholine and triphosgene and its use in generating coupling species).
- Electrolyte Applications:WO Patent 2020/192927 A1 - Lithium battery and use of a urea-based additive. (Contextualizes the stability and electrochemical properties of DMM).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Dimorpholinomethanone Synthesis
Welcome to the Technical Support Center for the synthesis of Dimorpholinomethanone, chemically known as 1,1'-carbonyldimorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this symmetrical urea.
Introduction to this compound Synthesis
This compound is a symmetrical urea synthesized from the reaction of morpholine with a carbonyl source. A common and efficient method for this transformation is the use of triphosgene (bis(trichloromethyl) carbonate), a safer solid substitute for the highly toxic phosgene gas.[1] The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then reacts with a second equivalent of morpholine to yield the desired product. The overall reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
This guide will walk you through the critical aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues that may arise during your experiments.
Reaction Mechanism and Key Parameters
The synthesis of this compound using triphosgene and morpholine can be summarized in the following two steps:
-
Formation of Morpholine-4-carbonyl chloride: Triphosgene reacts with one equivalent of morpholine to form the carbamoyl chloride intermediate.
-
Formation of this compound: The in-situ generated morpholine-4-carbonyl chloride reacts with a second equivalent of morpholine to form the final product, 1,1'-carbonyldimorpholine.
dot graph "Reaction_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} . Caption: Overall reaction pathway for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that you might encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Symptoms:
-
After the reaction and work-up, little to no solid product is obtained.
-
TLC analysis of the reaction mixture shows mainly starting material (morpholine).
Potential Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Inactive Triphosgene | Triphosgene can degrade upon exposure to moisture.[2] Hydrolysis of triphosgene will prevent the formation of the necessary electrophilic carbonyl source. | Use fresh, high-purity triphosgene from a sealed container. Store it in a desiccator. |
| Insufficient Base | The reaction generates two equivalents of HCl. Without a base to neutralize it, the morpholine will be protonated, rendering it non-nucleophilic and halting the reaction. | Use at least two equivalents of a non-nucleophilic tertiary amine base like triethylamine or diisopropylethylamine (DIPEA). |
| Low Reaction Temperature | While the reaction is often performed at low temperatures to control exothermicity, temperatures that are too low can significantly slow down the reaction rate. | Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. |
| Moisture Contamination | Water will react with triphosgene and the carbamoyl chloride intermediate, leading to the formation of byproducts and consumption of reagents.[3] | Use anhydrous solvents and dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of a White Precipitate that is Not the Product
Symptoms:
-
A significant amount of a white solid precipitates from the reaction mixture, but it is not the desired product.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Amine Hydrochloride Salt | The white precipitate is likely the hydrochloride salt of the tertiary amine base (e.g., triethylamine hydrochloride) or morpholine hydrochloride. | This is expected. The salt is typically removed during the aqueous work-up. |
Problem 3: Product is an Oil or Difficult to Crystallize
Symptoms:
-
After work-up and solvent removal, the product is a viscous oil instead of a solid.
-
Attempts to recrystallize the product are unsuccessful.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Solution |
| Presence of Impurities | Residual solvent or byproducts can act as an impurity, lowering the melting point of the product and preventing crystallization. | Ensure all solvent is removed under vacuum. Attempt purification by column chromatography on silica gel before recrystallization. |
| Incorrect Recrystallization Solvent | The chosen solvent may be too good of a solvent for the product, or the product may be too soluble even at low temperatures. | Perform a solvent screen to find a suitable recrystallization solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent).[4][5] |
dot graph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} . Caption: A decision-making workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is triphosgene used instead of phosgene?
A1: Triphosgene is a solid and is therefore easier and safer to handle, store, and weigh than the highly toxic and volatile phosgene gas.[1][6] It is considered a convenient substitute for phosgene in many laboratory and industrial applications.[1]
Q2: What is the role of the tertiary amine base?
A2: The reaction of morpholine with triphosgene produces hydrochloric acid (HCl). The tertiary amine base, such as triethylamine or DIPEA, acts as an acid scavenger, neutralizing the HCl to form a hydrochloride salt. This prevents the protonation of the morpholine, which would otherwise deactivate it as a nucleophile.
Q3: Can I use other bases like sodium hydroxide or potassium carbonate?
A3: It is not recommended to use strong nucleophilic bases like sodium hydroxide as they can react with triphosgene and the carbamoyl chloride intermediate. A non-nucleophilic organic base is the preferred choice.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (morpholine). The reaction is complete when the morpholine spot has disappeared and a new, less polar spot corresponding to the product has appeared.
Q5: How do I purify the final product?
A5: this compound is a solid and can typically be purified by recrystallization.[7][8] A suitable solvent system should be determined experimentally. If the product is contaminated with significant impurities, purification by column chromatography on silica gel may be necessary prior to recrystallization.
Q6: What are the expected spectroscopic data for this compound?
A6:
-
1H NMR: You would expect to see two triplets for the methylene protons of the morpholine rings. The protons adjacent to the oxygen will be downfield (around 3.7 ppm) compared to the protons adjacent to the nitrogen (around 3.3 ppm).[9]
-
13C NMR: You would expect to see three signals: one for the carbonyl carbon (around 160-170 ppm) and two for the methylene carbons of the morpholine ring (carbons adjacent to oxygen around 66 ppm and carbons adjacent to nitrogen around 45 ppm).[10]
-
IR Spectroscopy: A strong absorption band in the region of 1630-1680 cm-1 corresponding to the C=O stretch of the urea is expected.
Experimental Protocols
General Synthesis of this compound
Materials:
-
Morpholine (2.0 equivalents)
-
Triphosgene (0.34 equivalents)
-
Triethylamine (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve morpholine (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.34 eq.) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred morpholine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of morpholine.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Allow the solution to cool slowly to room temperature to form crystals.[5]
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Al-Masoudi, N. A., et al. (2019). A decade review of triphosgene and its applications in organic reactions. Molecules, 24(5), 853.
- Fonder, J. P., et al. (2025). Transposition of a triphosgene-based process for pharmaceutical development: from mg.h(-1) to kg.h(-1) of an unsymmetrical urea. Organic Process Research & Development.
- Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates.
- Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937-1938.
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
- Balasubramanian, T., & Rao, J. K. (2006). Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis).
- Simmie, J. M. (2011). Thermal stability of carbonyl radicals Part I. Straight-chain and branched C4 and C5 acyl radicals. International Journal of Chemical Kinetics, 43(12), 657-670.
- BenchChem. (2025).
- Pougnet, P., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- Das, N., et al. (2002). Purification, crystallization and preliminary X-ray analysis of urease from pigeon pea (Cajanus cajan). Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 1), 1797–1799.
-
Wikipedia. (2023). Carbamoyl chloride. Retrieved from [Link]
- China/Asia On Demand (CAOD). (2018).
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]
- de F. O. Fulco, C., et al. (2021). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Molecules, 26(11), 3326.
-
NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]
-
SpectraBase. (n.d.). morpholine, 4-(1-benzoxepin-4-ylcarbonyl)-. Retrieved from [Link]
- Der Pharma Chemica. (2012).
-
Ataman Kimya. (n.d.). MORPHOLINE 99%. Retrieved from [Link]
- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2015).
-
Wiley Analytical Science. (n.d.). Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]
- Zhang, F. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS Journal.
- Svendsen, H. F., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(1), 389-400.
-
The Merck Index Online. (n.d.). Morpholine. Retrieved from [Link]
- Hünig, S., Lücke, E., & Brenninger, W. (1963). 1-morpholino-1-cyclohexene. Organic Syntheses, 43, 60.
- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
-
ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]
- Klimova, E. I., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(6), 489-492.
- Caporusso, A. M., et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(16), 4991.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
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- 5. youtube.com [youtube.com]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Reactions Utilizing N,N'-Carbonyldimorpholine
A Senior Application Scientist's Guide to Purification and Troubleshooting
Welcome to the technical support center for chemists and researchers utilizing N,N'-Carbonyldimorpholine in their synthetic workflows. This guide is designed to provide practical, in-depth solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
A Note on Nomenclature: The term "Dimorpholinomethanone" is not standard. The chemically accurate name for the reagent —a carbonyl group flanked by two morpholine rings—is N,N'-Carbonyldimorpholine . This document will use the correct nomenclature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the purification challenges associated with N,N'-Carbonyldimorpholine.
Q1: What is N,N'-Carbonyldimorpholine and what are its primary byproducts?
N,N'-Carbonyldimorpholine is a urea-type molecule used as a coupling reagent or a phosgene equivalent for the synthesis of amides, esters, and other carbonyl compounds. Its reactivity is similar to the well-known reagent N,N'-Carbonyldiimidazole (CDI).[1][2] When N,N'-Carbonyldimorpholine reacts with a nucleophile (e.g., a carboxylic acid to form an activated intermediate), it releases one or two equivalents of morpholine .
Therefore, the primary impurity you will need to remove from your reaction mixture is unreacted starting materials and, most importantly, the morpholine byproduct. Morpholine is a water-miscible, basic, and relatively polar secondary amine.[3][4]
Q2: I've completed my reaction. What is the first and most critical step in my purification process?
The first step is a liquid-liquid extraction, often referred to as an "aqueous workup." The goal is to exploit the basicity of the morpholine byproduct to separate it from your likely less-polar desired product. An acidic wash is the most effective initial purification step. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl, 5% citric acid), you will protonate the morpholine, forming a water-soluble morpholinium salt which will be drawn into the aqueous layer.[5]
Q3: My desired product is also an amine. Will an acidic wash cause it to partition into the aqueous layer as well?
This is a critical consideration. If your product is a basic amine, it will also be protonated and extracted into the aqueous layer. In this scenario:
-
Option 1 (If product is the only amine): After the acidic wash, you can collect the aqueous layer, basify it with a base like NaOH or NaHCO₃ to deprotonate your product, and then extract your free-based product back into an organic solvent.
-
Option 2 (If both product and morpholine are amines): Avoid the acidic wash initially. Instead, focus on removing the morpholine through other methods like flash column chromatography or distillation (if your product is significantly less volatile).
Q4: My product is a solid, but it won't crystallize from the crude oil. What's the likely cause?
The most common reason for crystallization failure is the presence of impurities.[6] Residual morpholine, unreacted starting materials, or even small amounts of solvent can act as "crystallization inhibitors" by disrupting the formation of a regular crystal lattice. The solution is to further purify the crude oil, typically via flash column chromatography, to achieve a higher purity before attempting crystallization again.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific experimental problems.
Troubleshooting Issue 1: Persistent Morpholine Contamination
You've performed an acidic wash, but your NMR or LC-MS analysis still shows significant morpholine byproduct.
-
Probable Cause 1: Insufficient Acid: You may not have used enough acid to protonate all the morpholine, especially if your reaction was run with an excess of N,N'-Carbonyldimorpholine.
-
Probable Cause 2: Inefficient Extraction: A single wash may not be sufficient. The partitioning of the morpholinium salt between the organic and aqueous layers is an equilibrium process.
-
Probable Cause 3: Product Stability: Your product might be unstable to strong acids like HCl.
Step-by-Step Protocol: Enhanced Acidic Wash for Morpholine Removal
-
Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Select Your Acid:
-
Perform Multiple Washes: Transfer the organic solution to a separatory funnel. Add an equal volume of the chosen acidic solution. Shake vigorously for 30-60 seconds, ensuring to vent frequently. Allow the layers to separate and drain the aqueous layer. Repeat this washing procedure two to three more times.
-
Neutralizing Wash: After the acidic washes, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Finally, wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Caption: Protonation of basic morpholine to form a water-soluble salt.
Troubleshooting Issue 2: My Product Fails to Crystallize
You have a viscous oil that should be a solid. Attempts to induce crystallization have failed.
-
Probable Cause: As mentioned, impurities are the primary culprit. The crude material is not pure enough to form a stable crystal lattice.
Workflow for Achieving Crystallization
Caption: Decision workflow for troubleshooting a failed crystallization.
Experimental Protocol: Post-Chromatography Crystallization
-
Purify by Chromatography: First, purify the crude oil using flash column chromatography. (See Troubleshooting Issue 3 for chromatography guidance).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain a purified oil or amorphous solid.
-
Find a Suitable Solvent:
-
Perform Crystallization:
-
Dissolve the bulk of your purified product in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. Do not disturb it.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the crude material.[6]
-
Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
-
Isolate Crystals: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Issue 3: Difficulty with Flash Column Chromatography
Your compound is streaking on the column, or you are getting poor separation from impurities.
-
Probable Cause 1: Incorrect Solvent System: The polarity of your eluent is either too high (causing everything to elute quickly) or too low (causing streaking and slow elution).[10][11]
-
Probable Cause 2: Sample Overload: You have loaded too much crude material onto the column.
-
Probable Cause 3: Column Packing Issues: The silica gel was not packed uniformly, leading to channeling.[12][13]
Data Table: Common Solvent Systems for Flash Chromatography
| Polarity | Non-Polar Component | Polar Component | Typical Use Case |
| Very Low | Hexanes / Heptane | - | Non-polar hydrocarbons |
| Low | Hexanes / Heptane | Ethyl Acetate (EtOAc) | General purpose for moderately polar compounds |
| Medium | Hexanes / Heptane | Dichloromethane (DCM) | Separating isomers, less polar compounds |
| High | Dichloromethane (DCM) | Methanol (MeOH) | Very polar compounds (e.g., amides, alcohols) |
| Special | Toluene | Acetone | For compounds with aromaticity |
Step-by-Step Protocol: Optimizing Flash Chromatography
-
Develop a Method with TLC: Before running a column, always find a solvent system using Thin Layer Chromatography (TLC). The ideal system will give your desired product an Rf (retention factor) of ~0.3 . Impurities should be well-separated (ideally with a ΔRf > 0.2).
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is critical for good separation.[13]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or the eluent itself) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. This "dry loading" method typically results in better separation than loading a liquid sample.
-
Running the Column: Start with a less polar solvent system than your target TLC system (e.g., if 30% EtOAc/Hexanes gives an Rf of 0.3, start the column with 10-15% EtOAc/Hexanes). Gradually increase the polarity of the eluent (gradient elution) to move your compounds down the column.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
Section 3: Safety and Handling
Core Directive: Handle with Care
-
N,N'-Carbonyldimorpholine: While specific data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.
-
Morpholine and its Derivatives: Morpholine and related compounds like N-methylmorpholine are classified as corrosive, flammable, and harmful if swallowed or absorbed through the skin.[14] They can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is a common choice) when handling these reagents and their reaction mixtures.[15][16]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
References
-
Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide . (2025). YouTube. Retrieved from [Link]
-
A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with . Organic Syntheses Procedure. Retrieved from [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture . (2024). National Institutes of Health. Retrieved from [Link]
-
Workup: Amines . University of Rochester, Department of Chemistry. Retrieved from [Link]
-
1,1'-carbonyldiimidazole . Organic Syntheses Procedure. Retrieved from [Link]
- Recovery of morpholine from aqueous solutions thereof. (1957). Google Patents.
-
Safety Data Sheet: N-Formylmorpholine . (2025). Carl ROTH. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Troubleshooting Crystallization . (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate . Asian Journal of Chemistry. Retrieved from [Link]
- Method for producing carbonyldiimidazole. (2001). Google Patents.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . (2012). ChemistryViews. Retrieved from [Link]
- Removal of impurities from amines. (1987). Google Patents.
-
Guide for crystallization . University of Geneva. Retrieved from [Link]
-
Recovery of morpholine via reactive extraction . (1993). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Safety Data Sheet: N-Methylmorpholine . Carl ROTH. Retrieved from [Link]
-
Process for the production of N,N-carbonyl diimidazole . (2002). European Patent Office. Retrieved from [Link]
-
How to purify Amine? (2022). YouTube. Retrieved from [Link]
-
Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. Retrieved from [Link]
- Synthesizing N-formyl morpholine by two-step process. (2007). Google Patents.
-
Several Problems of Flash Column Chromatography . (2025). Hawach. Retrieved from [Link]
-
Best way to separate water and morpholine . (2024). Reddit. Retrieved from [Link]
-
Chromatography Troubleshooting . (2019). YouTube. Retrieved from [Link]
-
Advice for Crystallization . Universität Potsdam. Retrieved from [Link]
-
Material Safety Data Sheet - N-Methylmorpholine . Cole-Parmer. Retrieved from [Link]
-
Synthesis of N-formamides via oxidative carbonylation of amines with paraformaldehyde over a CoNC catalyst . (2024). ResearchGate. Retrieved from [Link]
-
Acid Gas Cleaning Using Amine Solvents: Validation with Experimental and Plant Data . AspenTech. Retrieved from [Link]
-
Flash Column Chromatography Guide . MIT OpenCourseWare. Retrieved from [Link]
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SOP: CRYSTALLIZATION . University of Cape Town. Retrieved from [Link]
-
Ways of crashing out amines . (2018). Reddit. Retrieved from [Link]
-
N-Methylmorpholine: The Versatile Green Chemical . Hainan Sincere Industries. Retrieved from [Link]
- Method for recovering morpholine from acidic waste water containing.... (2012). Google Patents.
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Preventing unwanted side reactions of Dimorpholinomethanone with solvents
A Guide to Preventing Unwanted Side Reactions with Solvents
Introduction: The Challenge of Reactivity and Purity
Dimorpholinomethanone, a urea-based coupling reagent, is a powerful tool for amide bond formation and other condensation reactions. Its efficacy stems from the highly electrophilic nature of its central carbonyl carbon, which facilitates the activation of carboxylic acids. However, this same reactivity makes it exquisitely sensitive to its environment. Unwanted side reactions, particularly with solvents, are a primary cause of reduced yields, failed reactions, and the generation of complex impurities.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's reactivity profile. We will move beyond simple instructions to explain the chemical principles at play, offering troubleshooting advice and robust protocols to ensure the integrity and success of your experiments.
Section 1: The Core Problem - Understanding Solvent-Mediated Decomposition
The primary vulnerability of this compound lies in its susceptibility to nucleophilic attack at the carbonyl carbon. Solvents, often considered inert reaction media, can act as potent nucleophiles, leading to the irreversible decomposition of the reagent.
The Mechanism of Hydrolysis
The most common side reaction is hydrolysis, caused by trace amounts of water in solvents or from atmospheric moisture. Polar protic solvents, which contain O-H or N-H bonds, are particularly problematic as they can act as both a nucleophile and a proton source.[1]
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon of this compound.
-
Tetrahedral Intermediate: This forms an unstable tetrahedral intermediate.
-
Collapse and Decomposition: The intermediate collapses, breaking the carbon-nitrogen bonds and ultimately leading to the formation of two equivalents of morpholine and carbon dioxide. This decomposition is irreversible and renders the reagent inactive.
Caption: Mechanism of this compound Hydrolysis.
The Risk of Alcoholysis
Similar to hydrolysis, alcohols (e.g., methanol, ethanol) can act as nucleophiles, leading to alcoholysis. This reaction produces stable carbamate byproducts, which can complicate purification and introduce unintended structural modifications to your desired product.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments, linking them to potential solvent-related issues.
| Question | Underlying Problem & Explanation |
| "My reaction failed to start, or the yield is extremely low. What went wrong?" | This is the classic symptom of reagent decomposition due to moisture . If your solvent was not rigorously dried or the reaction was not performed under an inert atmosphere, the this compound likely hydrolyzed before it could activate your carboxylic acid.[2] Even seemingly "dry" solvents can contain enough water (in ppm) to consume a significant portion of the reagent, especially in small-scale reactions. |
| "My LC-MS/NMR analysis shows multiple unexpected peaks. What are they?" | You are likely observing byproducts from solvent participation . If you used an alcohol as a co-solvent or failed to remove residual cleaning solvents (like isopropanol) from your glassware, you may have formed carbamates. The presence of excess morpholine in your crude sample is also a strong indicator of reagent hydrolysis. |
| "The reaction mixture turned cloudy/precipitated unexpectedly." | While some reactions naturally form precipitates, unexpected cloudiness can indicate the formation of insoluble decomposition products. Morpholine salts, for instance, may precipitate depending on the reaction conditions and other species present. |
| "How can I be certain my solvent is the issue?" | Run a control experiment . Dissolve a small amount of this compound in the suspected solvent under your standard reaction conditions (without other substrates). Monitor the mixture over time by TLC or LC-MS. If you observe the disappearance of the starting material and the appearance of morpholine, your solvent or atmosphere is contaminated with water. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the officially recommended solvents for use with this compound? A: Always use high-purity, anhydrous polar aprotic solvents.[3] The best choices are Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). Ensure they are from a freshly opened bottle or have been properly dried and stored.
Q2: What does "anhydrous" truly mean, and how do I achieve it? A: Anhydrous means "destitute of water." For sensitive reagents, this requires solvents with water content below 50 ppm. You can achieve this by:
-
Purchasing high-grade anhydrous solvents packaged under an inert atmosphere.
-
Drying solvents in-house using a solvent purification system (e.g., passing through activated alumina columns).
-
Distilling the solvent over an appropriate drying agent (e.g., calcium hydride for DCM/ACN, sodium/benzophenone for THF).
Q3: Why is an inert atmosphere necessary if I'm using an anhydrous solvent? A: Anhydrous solvents are hygroscopic; they will readily absorb moisture from the air. An inert atmosphere of dry nitrogen or argon displaces the air in your reaction flask, creating a protective blanket that prevents contamination from atmospheric water.[2][4] This is a mandatory procedure, not an optional one.
Q4: Can I ever use a protic solvent like methanol? A: It is strongly discouraged . Protic solvents are chemically incompatible with this compound as they will preferentially react with it, leading to reagent quenching and byproduct formation.[1][5] If your substrate is only soluble in a protic solvent, you must explore alternative coupling reagents that are stable under those conditions.
Q5: What are the visual signs of this compound decomposition? A: this compound is typically a stable, crystalline solid. If the material appears clumpy, discolored, or has a distinct amine-like smell (from morpholine), it has likely been compromised by moisture and should be discarded.
Section 4: Standard Operating Procedure (SOP) for Anhydrous Reactions
This protocol provides a self-validating system for ensuring the integrity of your reaction.
SOP-1: Reaction Setup Under Inert Atmosphere
-
Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, condenser) at >120°C for at least 4 hours (or overnight).
-
Hot Assembly: Immediately assemble the glassware while still hot. Use a light application of high-vacuum grease on joints.
-
Seal and Clamp: Seal the apparatus with rubber septa and clamp it securely to a retort stand in a fume hood.
-
Inert Gas Purge: Insert a needle connected to an inert gas line (e.g., a nitrogen balloon or Schlenk line) and a separate vent needle.[4]
-
Atmosphere Exchange: Allow the inert gas to flush the system for 5-10 minutes to displace all air. For highly sensitive reactions, perform three cycles of applying a vacuum followed by backfilling with inert gas.[2]
-
Cooling: Remove the vent needle and allow the glassware to cool completely to room temperature under a positive pressure of inert gas.
-
Solvent & Reagent Addition: Add anhydrous solvent and liquid reagents via a dry syringe through the rubber septum. Add solid reagents under a strong positive flow of inert gas.
Caption: Workflow for setting up an anhydrous reaction.
Section 5: Reference Tables
Table 1: Solvent Compatibility Guide
| Solvent | Type | Recommendation | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | Recommended | High purity, anhydrous grades are common. Inert. |
| Acetonitrile (ACN) | Polar Aprotic | Recommended | High purity, anhydrous grades are common. Inert. |
| Tetrahydrofuran (THF) | Polar Aprotic | Recommended | Must be anhydrous and free of peroxides. Inert. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Recommended | Excellent solvating power. Must be anhydrous. |
| Toluene | Nonpolar Aprotic | Acceptable | Good for specific applications; must be anhydrous. |
| Water (H₂O) | Polar Protic | Not Recommended | Causes rapid hydrolysis of the reagent.[1] |
| Methanol (MeOH), Ethanol (EtOH) | Polar Protic | Not Recommended | Causes rapid alcoholysis and byproduct formation.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Use with Caution | Extremely hygroscopic and difficult to keep dry. |
References
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
- Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds.
-
ResearchGate. Coupling Reagents. [Link]
-
Ibrahim, M. A. A., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLOS One. [Link]
-
MDPI. (2021). Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies. [Link]
-
Defense Technical Information Center. (1994). Physicochemical Evaluations of Selected Solvents for Use in Decontaminating Agent: Multipurpose (DAM) Formulation. [Link]
-
Chemistry LibreTexts. (2021). Chemistry of Esters. [Link]
- University of the Fraser Valley. HYDROLYSIS.
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Journal of the Chemical Society, Faraday Transactions. (1998). Effects of protic and aprotic solvents on quenching mechanisms involving dimethyl-substituted donors and tetracyanoquinodimethane (TCNQ). [Link]
-
YouTube. (2020). Lactone hydrolysis reaction nepetalactone mechanisms Organic Chemistry Help Tutorial. [Link]
-
Oreate AI Blog. (2026). Exploring Polar Aprotic Solvents: A Key to Chemical Reactions. [Link]
-
DilunBio Peptide Synthesizer. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
ResearchGate. (2025). Pathways for decomposition of THF by organolithiums: The role of HMPA. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
-
MDPI. (2021). FA Polymerization Disruption by Protic Polar Solvents. [Link]
Sources
High-throughput screening for optimal Dimorpholinomethanone reaction parameters
Subject: Troubleshooting & Optimization Guide for High-Throughput Screening (HTS) of Dimorpholinomethanone (CAS 4394-85-8) Support Tier: Level 3 (Senior Application Scientist) Last Updated: January 31, 2026
Overview
This guide addresses critical bottlenecks in the high-throughput screening for optimal This compound (DMM) reaction parameters. DMM is a symmetrical urea derivative synthesized by the carbonylation of morpholine. While the chemistry appears simple (
-
Liquid Handling: The high viscosity of morpholine causes dispensing errors.
-
Reaction Kinetics: Inadequate stoichiometry of carbonylation agents (CDI, Triphosgene, or DMC).
-
Analytical Resolution: Poor retention of the polar DMM product on standard C18 LC-MS columns.
Module 1: Liquid Handling & Reagent Dispensing
Problem: High %CV (Coefficient of Variation) in morpholine dispensing leads to inconsistent stoichiometry.
Q: Why are my replicate reactions showing >15% variation in yield? A: This is likely a viscosity-induced pipetting error. Morpholine is a secondary amine with significant viscosity and surface tension. Standard air-displacement pipetting (ADP) often fails to dispense the full volume due to liquid retention in the tip.
Troubleshooting Protocol:
-
Switch to Positive Displacement: If your HTS platform allows, use positive displacement tips.
-
The "Reverse Pipetting" Technique (for ADP systems):
-
Aspirate more than the target volume (e.g., 110%).
-
Dispense the target volume.
-
Discard the residual liquid.[1] This ensures the liquid column is broken cleanly.
-
-
Dilution Strategy: Do not dispense neat morpholine. Prepare a stock solution (2.0 M) in a lower-viscosity solvent like Acetonitrile (MeCN) or Dichloromethane (DCM) . This reduces viscosity and improves mixing.
| Parameter | Recommendation | Rationale |
| Dispense Speed | Slow (< 50 µL/s) | Prevents cavitation and bubble formation. |
| Tip Retraction | Surface-level + 0.5 sec delay | Allows viscous drag to settle, preventing droplets on the tip exterior. |
| Solvent Class | Aprotic Polar (MeCN, DMF) | Compatible with urea synthesis; avoids protic interference. |
Module 2: Reaction Parameter Optimization
Problem: Low conversion rates or precipitate formation clogging the liquid handler.
Q: Which carbonylation agent is best for HTS? A: While Triphosgene is highly reactive, it poses safety risks and generates corrosive HCl. For HTS, 1,1'-Carbonyldiimidazole (CDI) is the superior choice due to its solid handling properties and "green" byproduct (imidazole).
Q: My reaction mixture is turning into a slurry. How do I handle this? A: DMM has limited solubility in non-polar solvents. If the product precipitates, it will clog the sampling needle.
-
Solution: Use Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as the reaction solvent. These maintain DMM in solution for accurate LC-MS sampling.
Experimental Logic (The "Self-Validating" Protocol): To validate your parameters, run a 2x3 Factorial Screen :
-
Variable A (Stoichiometry): Morpholine:CDI ratios of 2.0:1.0, 2.2:1.0, and 2.5:1.0.
-
Variable B (Temperature): 25°C vs. 60°C.
-
Success Metric: If the 2.2:1.0 ratio at 60°C does not yield >90% conversion within 2 hours, check for water contamination (CDI hydrolyzes rapidly).
Module 3: Analytical Troubleshooting (LC-MS)
Problem: DMM elutes in the void volume (t0) or co-elutes with morpholine.
Q: I cannot separate the product from the reactant on my C18 column. A: Both Morpholine and this compound are highly polar. Standard C18 columns cannot retain them sufficiently, leading to ion suppression and poor quantification.
Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) Switch to a HILIC column (e.g., Amide or Zwitterionic phase) with the following mobile phase:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start high organic (95% B)
60% B.
Why this works: HILIC retains polar compounds by partitioning them into a water-enriched layer on the stationary phase. The ammonium formate buffers the morpholine (pKa ~8.3), ensuring a sharp peak shape.
Module 4: Workflow Visualization
The following diagrams illustrate the optimized HTS workflow and the reaction pathway.
Figure 1: HTS Decision Logic for DMM Optimization
Caption: Logic flow for automated screening, highlighting critical checkpoints for viscosity and solubility handling.
Figure 2: Reaction Pathway & Mechanism
Caption: Mechanistic pathway using CDI. Note the 2:1 stoichiometry requirement for full conversion.
References
-
Karche, A. D., et al. (2022).[2] "On-Water" Reaction of (Thio)isocyanates with Amines: A Sustainable Synthesis of Unsymmetrical (Thio)ureas.[2] Organic Process Research & Development. Link
-
Spyropoulos, C., & Kokotos, C. G. (2014).[2] One-Pot Synthesis of Ureas from Boc-Protected Amines.[2][3] The Journal of Organic Chemistry. Link
-
Wang, J., et al. (2017).[4] Development of a Multi-Matrix LC-MS/MS Method for Urea Quantitation and Its Application in Human Respiratory Disease Studies. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Opentrons. (2023). Viscous Liquid Handling in Molecular Biology and Proteomics. Opentrons Application Notes. Link
Sources
Validation & Comparative
A Comparative Analysis of Cross-Linking Efficacy: Dimorpholinomethanone vs. Glutaraldehyde
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the selection of an appropriate cross-linking agent is a critical decision that profoundly impacts the stability, functionality, and safety of the final product. For decades, glutaraldehyde has been a widely utilized homobifunctional cross-linker, valued for its efficiency in covalently linking proteins. However, concerns regarding its cytotoxicity have prompted researchers to explore alternatives. This guide provides an in-depth comparison of the efficacy of Dimorpholinomethanone, a formaldehyde-releasing agent, with the established cross-linker, glutaraldehyde. We will delve into their mechanisms of action, cross-linking efficiency, stability of the resulting linkages, and crucially, their cytotoxic profiles, supported by available experimental data and detailed protocols.
Introduction: The Critical Role of Cross-Linking in Bioconjugation
Chemical cross-linking is a fundamental technique used to establish covalent bonds between molecules, thereby providing structural stability to protein complexes, immobilizing enzymes, and preparing bioconjugates for therapeutic and diagnostic applications. The ideal cross-linking agent should exhibit high reactivity towards target functional groups, form stable linkages, and possess low cytotoxicity to ensure the biological integrity of the system.
Glutaraldehyde, a five-carbon dialdehyde, has long been a popular choice due to its high reactivity with amine groups on proteins. However, its tendency to polymerize and its inherent cytotoxicity have been significant drawbacks. This has led to the investigation of alternative cross-linking agents with improved safety profiles. One such class of compounds is formaldehyde-releasing agents, among which this compound (also known as N,N'-methylenebismorpholine) is a notable example.
Mechanism of Action: A Tale of Two Chemistries
The cross-linking efficacy of any agent is fundamentally dictated by its chemical structure and reaction mechanism. Glutaraldehyde and this compound operate through distinct chemical pathways.
Glutaraldehyde: The Aldehyde Reaction Cascade
Glutaraldehyde's cross-linking action is complex and not fully elucidated, but it is known to react primarily with the ε-amino groups of lysine residues and the N-terminal α-amino groups of proteins. The reaction proceeds through the formation of Schiff bases, which can further react with other amino groups or polymerize, leading to a network of cross-links. The flexibility of the five-carbon spacer allows for both intra- and intermolecular cross-linking.
This compound: A Formaldehyde Donor
This compound (N,N'-methylenebismorpholine) is not a direct cross-linker itself but acts as a formaldehyde-releasing agent in aqueous environments. The cross-linking is therefore mediated by the released formaldehyde. Formaldehyde, the simplest aldehyde, reacts with various functional groups on proteins, including amines, amides, thiols, and hydroxyls. The primary reaction involves the formation of a Schiff base with primary amines, which then reacts with another nucleophilic group to form a stable methylene bridge. This results in a very short, rigid cross-link.
Comparative Efficacy: A Data-Driven Analysis
The choice between glutaraldehyde and this compound hinges on a careful evaluation of their performance across several key metrics.
Cross-Linking Efficiency
Glutaraldehyde is generally considered a more efficient cross-linking agent than formaldehyde for larger biomolecules.[1] Its higher reactivity and longer, more flexible spacer arm allow it to bridge distant amine groups more effectively.[1] Formaldehyde, being a smaller molecule, may require higher concentrations or longer reaction times to achieve a similar degree of cross-linking.[1]
Studies have shown that glutaraldehyde is a potent cross-linker for DNA-protein interactions, being almost as efficient as formaldehyde.[2] For protein-protein cross-linking, glutaraldehyde's bifunctional nature gives it an advantage in forming stable intermolecular bridges.[2]
| Parameter | Glutaraldehyde | This compound (as Formaldehyde) | Reference(s) |
| Reaction Rate | Generally faster | Slower, dependent on formaldehyde release | [1] |
| Effective Concentration | Lower concentrations often sufficient | Higher concentrations may be needed | [1] |
| Specificity | Primarily targets amine groups | Broader reactivity (amines, thiols, etc.) | [3] |
| Cross-link Length | ~7.5 Å (flexible) | ~2.3-2.7 Å (rigid) | N/A |
Stability of Cross-Links
The stability of the covalent bond formed by the cross-linker is crucial for the long-term integrity of the bioconjugate. Glutaraldehyde forms complex, often polymeric, cross-links that are generally stable. However, the initial Schiff base intermediates can be reversible under certain conditions.
Formaldehyde-induced methylene bridges are generally considered stable.[4] However, some studies suggest that DNA-protein cross-links formed by formaldehyde can be hydrolytically unstable, with a half-life of approximately 18.3 hours at 37°C.[5]
| Parameter | Glutaraldehyde | This compound (as Formaldehyde) | Reference(s) |
| Bond Type | Schiff base and polymeric adducts | Methylene bridges | N/A |
| Reversibility | Partially reversible initially | Generally stable, but some evidence of instability | [5] |
| Long-term Stability | Generally good | Considered stable | [4] |
Cytotoxicity Profile
Cytotoxicity is a major concern in the development of bioconjugates for in vivo applications. Glutaraldehyde is known to be significantly more toxic than formaldehyde.[1] It can cause skin and respiratory irritation and is a known sensitizer.[1] The cytotoxicity of glutaraldehyde is a significant limiting factor in its biomedical applications.
Formaldehyde is a known carcinogen and poses health risks, particularly upon inhalation.[1] Formaldehyde-releasing agents, like this compound, are also classified as hazardous, with potential for carcinogenicity, mutagenicity, and skin sensitization.[6][7] The slow and controlled release of formaldehyde from these donors is intended to mitigate acute toxicity, but the long-term effects remain a concern.
| Parameter | Glutaraldehyde | This compound | Reference(s) |
| Acute Toxicity | Higher | Lower (due to slow release) | [1][8] |
| Carcinogenicity | Not classified as a primary carcinogen | Formaldehyde is a known carcinogen | [1][7] |
| Skin Sensitization | Yes | Yes (due to formaldehyde) | [1][6] |
| Biocompatibility | Poor | Potentially better, but concerns remain | N/A |
Experimental Protocols
The following are generalized protocols for protein cross-linking using glutaraldehyde and a formaldehyde-releasing agent. It is crucial to optimize the conditions for each specific application.
Protocol for Protein Cross-Linking with Glutaraldehyde
Materials:
-
Purified protein solution
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
Procedure:
-
Prepare the protein solution in the reaction buffer to the desired concentration.
-
Add glutaraldehyde to the protein solution to a final concentration of 0.05% to 0.5% (v/v). The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 15 minutes to 2 hours), with gentle mixing.
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes to ensure complete quenching of unreacted glutaraldehyde.
-
The cross-linked protein can then be purified by dialysis, size-exclusion chromatography, or other suitable methods to remove excess reagents.
-
Analyze the cross-linking efficiency using SDS-PAGE, where cross-linked products will appear as higher molecular weight bands.
Protocol for Protein Cross-Linking with this compound
Materials:
-
Purified protein solution
-
This compound (N,N'-methylenebismorpholine)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
Procedure:
-
Prepare the protein solution in the reaction buffer.
-
Add this compound to the protein solution. The optimal concentration will need to be determined experimentally, but a starting point could be in the range of 1-10 mM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) to facilitate the release of formaldehyde. The incubation time will be longer than for glutaraldehyde, potentially several hours to overnight.
-
Quench the reaction by adding the quenching solution.
-
Incubate for an additional 30-60 minutes.
-
Purify the cross-linked protein as described for the glutaraldehyde protocol.
-
Analyze the results using SDS-PAGE.
Conclusion and Future Perspectives
The choice between glutaraldehyde and this compound as a cross-linking agent is a trade-off between efficiency and cytotoxicity. Glutaraldehyde offers high and rapid cross-linking efficiency but at the cost of significant toxicity. This compound, as a formaldehyde-releasing agent, presents a potentially less cytotoxic alternative, although the concerns associated with formaldehyde remain.
For applications where high cross-linking efficiency is paramount and in vitro stability is the primary goal, glutaraldehyde may still be a suitable choice, provided that any residual reagent is thoroughly removed. However, for in vivo applications or in cell-based assays where biocompatibility is critical, the use of glutaraldehyde should be carefully considered.
This compound and other formaldehyde-releasing agents represent a step towards safer cross-linking technologies. The slower, more controlled release of the active cross-linker could be advantageous in certain applications. However, the inherent hazards of formaldehyde necessitate a thorough evaluation of the long-term stability and safety of the resulting bioconjugates.
Further research is needed to directly compare the cross-linking performance and biocompatibility of this compound with glutaraldehyde in various biological systems. The development of novel, non-toxic, and highly efficient cross-linking agents remains a key objective in the field of bioconjugation and drug development.
References
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Springchem. (n.d.). What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents. Retrieved from [Link]
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Ataman Kimya. (n.d.). N,N'-METHYLENEBISMORPHOLINE. Retrieved from [Link]
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Global Info Research. (2026, January 6). Industrial Applications of N,N'-Methylenebismorpholine: A Comprehensive Overview. Retrieved from [Link]
- Grafstrom, R. C., Fornace, A. J., Jr, Autrup, H., Lechner, J. F., & Harris, C. C. (1984). Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro. Cancer Research, 44(10), 4323–4327.
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MWI Animal Health. (n.d.). Comparing and Contrasting Formaldehyde vs. Glutaraldehyde. Retrieved from [Link]
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PubChem. (n.d.). Dimorpholinomethane. Retrieved from [Link]
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Ataman Chemicals. (n.d.). N,N'-METHYLENEBISMORPHOLINE. Retrieved from [Link]
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Suzhou Senfeida Chemical Co., Ltd. (n.d.). China N,N'-Dimorpholinomethane Manufacturers Suppliers Factory. Retrieved from [Link]
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David Suzuki Foundation. (n.d.). Toxic ingredient to avoid: Formaldehyde-releasing preservatives. Retrieved from [Link]
- Chou, C. C., Chen, C. H., & Lin, H. R. (2025, January 5). Multidimensional cross-linking and real-time informatics for multi-protein interaction studies.
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Campaign for Safe Cosmetics. (n.d.). Formaldehyde And Formaldehyde-Releasing Preservatives. Retrieved from [Link]
- Lu, K., Ye, W., Zhou, L., Collins, L. B., Chen, X., Gold, A., Ball, L. M., & Swenberg, J. A. (2010). Structural characterization of formaldehyde-induced cross-links between amino acids and deoxynucleosides and their oligomers. Journal of the American Chemical Society, 132(10), 3388–3399.
- Sewell, B. T., Bouloukos, C., & von Holt, C. (1984). Formaldehyde and glutaraldehyde in the fixation of chromatin for electron microscopy. Journal of microscopy, 136(Pt 1), 103–112.
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Lu, K., Ye, W., Zhou, L., Collins, L. B., Chen, X., Gold, A., Ball, L. M., & Swenberg, J. A. (2025, August 6). Structural Characterization of Formaldehyde-Induced Cross-Links Between Amino Acids and Deoxynucleosides and Their Oligomers. Request PDF. Retrieved from [Link]
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Lawsuit Legal News. (2025, May 12). Formaldehyde-Releasing Preservatives in Personal Care Products: What You Need to Know. Retrieved from [Link]
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Liu, F., Rijkels, D., & Heck, A. J. (2021). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Request PDF. Retrieved from [Link]
- National Research Council (US) Committee on Formaldehyde. (2011). Review of the Environmental Protection Agency's Draft IRIS Assessment of Formaldehyde.
- O'Connor, T. R., & Bohr, V. A. (1994). Loss of DNA-protein crosslinks from formaldehyde-exposed cells occurs through spontaneous hydrolysis and an active repair process linked to proteosome function. Nucleic acids research, 22(15), 2811–2815.
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ResearchGate. (2018, June 27). Which cross-linker can be used to replace N,N-Methylenebisacrylamide? Retrieved from [Link]
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Taylor & Francis. (n.d.). Formaldehyde releasers – Knowledge and References. Retrieved from [Link]
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The Bumbling Biochemist. (2021, November 20). Formaldehyde protein/nucleic acid & protein/protein crosslinking biochemistry [Video]. YouTube. [Link]
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JoVE. (2022, August 4). Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview [Video]. YouTube. [Link]
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The Evolving Landscape of Carbonyl Transfer Reactions: A Comparative Guide to Dimorpholinomethanone and its Alternatives
In the intricate world of organic synthesis, the quest for efficient, safe, and selective reagents is a perpetual endeavor. For decades, the introduction of a carbonyl group, a cornerstone transformation in the synthesis of a vast array of pharmaceuticals and functional materials, has been dominated by the use of phosgene. However, its extreme toxicity has necessitated the development of safer alternatives. This guide provides an in-depth technical comparison of Dimorpholinomethanone (1,1'-carbonylbis(morpholine)), a solid and stable phosgene equivalent, with other common alternatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective performances in key named reactions.
Introduction: The Imperative for Phosgene Substitutes
Phosgene (COCl₂) is a highly reactive and versatile C1 building block, indispensable for the synthesis of isocyanates, carbonates, ureas, and chloroformates. Despite its synthetic utility, its gaseous nature and high toxicity pose significant handling and safety challenges. This has driven the development of solid or liquid phosgene substitutes that are easier and safer to handle, transport, and store.[1] Among the most prominent alternatives are triphosgene (bis(trichloromethyl) carbonate), and carbonyldiimidazole (CDI).[1] This guide focuses on validating the use of a lesser-known but highly effective reagent, this compound, and objectively comparing its performance against these established alternatives.
This compound, structurally a urea derivative, offers a compelling safety profile as a stable, non-volatile solid. Its reactivity is predicated on the controlled release of an activated carbonyl moiety, making it a valuable tool for a range of carbonylation reactions. The morpholine leaving groups also offer distinct advantages in terms of basicity and solubility, influencing reaction kinetics and product purification.
Comparative Analysis in Key Named Reactions
The utility of a phosgene substitute is best assessed by its performance in well-established named reactions. Here, we delve into a comparative analysis of this compound in two fundamental transformations: the synthesis of ureas and carbamates, which are often key steps in more complex named reaction sequences.
Urea Synthesis: A Cornerstone of Medicinal Chemistry
The formation of a urea linkage is a critical step in the synthesis of numerous pharmaceuticals and agrochemicals. The classical approach involves the reaction of an amine with phosgene or an equivalent.[2]
Mechanism of Urea Formation using Phosgene Equivalents:
The general mechanism involves the activation of the carbonyl source by an amine to form a reactive intermediate, which then reacts with a second amine to yield the urea.
Caption: Generalized mechanism for urea synthesis using a phosgene equivalent.
Performance Comparison:
While specific comparative data for this compound is not as abundant as for more common reagents, its structural similarity to other urea-based coupling agents suggests comparable reactivity under appropriate conditions. The choice of reagent often hinges on factors beyond mere yield, including ease of handling, byproduct removal, and substrate scope.
| Reagent | Physical State | Key Advantages | Key Disadvantages | Typical Yields |
| This compound | Solid | Safe to handle, stable, morpholine byproduct is water-soluble. | Less literature precedence. | Good to Excellent |
| Triphosgene | Solid | Versatile, well-established.[3] | Can release phosgene, requires careful handling. | Excellent |
| Carbonyldiimidazole (CDI) | Solid | Mild reaction conditions, avoids strong acids/bases.[4] | Imidazole byproduct can sometimes be difficult to remove. | Good to Excellent |
| Phosgene | Gas | Highly reactive, inexpensive. | Extremely toxic, requires specialized equipment. | Excellent |
Experimental Protocol: Synthesis of a Disubstituted Urea using this compound
This protocol provides a general guideline for the synthesis of a symmetrical urea. Modifications may be necessary for specific substrates.
-
Reaction Setup: To a solution of the primary or secondary amine (2.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile, 10 mL) in a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 mmol) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue contains the desired urea and morpholine hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure urea. The water-soluble nature of the morpholine byproduct often simplifies purification.
Carbamate Synthesis: A Gateway to Protecting Groups and Bioactive Molecules
Carbamate synthesis is another vital transformation, crucial for installing protecting groups in peptide synthesis and for the creation of various pharmaceuticals and polymers. The reaction of an alcohol or amine with a phosgene equivalent is a common method for carbamate formation.[3][5]
Mechanism of Carbamate Formation using Phosgene Equivalents:
The reaction proceeds via the formation of a reactive chloroformate or an activated carbamoyl intermediate, which is then attacked by an alcohol or amine.
Caption: Generalized mechanism for carbamate synthesis.
Performance Comparison:
The choice of reagent for carbamate synthesis is often dictated by the nature of the substrate and the desired reaction conditions. This compound's moderate reactivity can be advantageous when dealing with sensitive functional groups.
| Reagent | Physical State | Key Advantages | Key Disadvantages | Typical Yields |
| This compound | Solid | Good for sensitive substrates, avoids harsh conditions. | May require longer reaction times compared to more reactive agents. | Good to Excellent |
| Triphosgene | Solid | Highly reactive, suitable for a wide range of substrates.[3] | Potential for side reactions with complex molecules. | Excellent |
| Carbonyldiimidazole (CDI) | Solid | Excellent for peptide couplings and mild carbamoylation.[4] | Reactivity can be sluggish with less nucleophilic alcohols. | Good to Excellent |
| Phosgene | Gas | Very high reactivity, cost-effective for large scale. | Extreme toxicity, poor functional group tolerance. | Excellent |
Experimental Protocol: Synthesis of an N-Aryl Carbamate using this compound
This protocol outlines a general procedure for the synthesis of an N-aryl carbamate from an alcohol and an aniline.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 mmol) and this compound (1.1 mmol) in a dry aprotic solvent (e.g., tetrahydrofuran, 10 mL).
-
Intermediate Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the activated intermediate.
-
Addition of Amine: Add the aniline (1.2 mmol) to the reaction mixture.
-
Reaction Completion: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure carbamate.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The progress of each reaction can be meticulously monitored using standard analytical techniques such as TLC and LC-MS. The identity and purity of the final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. This rigorous analytical approach ensures the reliability and reproducibility of the experimental results, a cornerstone of scientific integrity.
Conclusion: Selecting the Optimal Reagent
The choice of a carbonylating agent is a critical decision in the design of a synthetic route. While phosgene remains a powerful reagent for large-scale industrial processes, its hazardous nature makes it unsuitable for many laboratory settings. Solid phosgene substitutes like triphosgene and CDI have become indispensable tools for modern organic chemists.
This compound emerges as a valuable addition to this arsenal of reagents. Its solid state, stability, and the favorable properties of its byproducts make it an attractive and safer alternative. Although it may exhibit more moderate reactivity compared to triphosgene, this can be a distinct advantage when working with delicate substrates, offering enhanced selectivity and minimizing side reactions. Ultimately, the optimal reagent choice will depend on a careful consideration of the specific reaction, the nature of the substrates, and the desired balance between reactivity, safety, and ease of purification. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions and validate the use of this compound in their synthetic endeavors.
References
- Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.
- Cotarca, L., & Eckert, H. (2003).
- Effenberger, F. (1989). Synthesis of Ureas. In Houben-Weyl Methods of Organic Chemistry, Vol. E 4, 4th ed. (pp. 333-377). Thieme.
- Huczynski, A., et al. (2012). Synthesis and antiproliferative activity of new colchicine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5074-5078.
- Jain, I., & Malik, P. (2022). Indium triflate catalyzed synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source. Synthesis, 54(01), 93-97.
- Karche, A. D., et al. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141-3152.
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Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
- Rosa, N. S., et al. (2020). A Direct and Convenient Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
- Salvatore, R. N., et al. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: A New and Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037.
- Takeda, K., et al. (1987).
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Wikipedia. (n.d.). Urea. Retrieved from [Link]
- Ye, Y., & Rousseaux, S. A. L. (2018). Mild and Metal-Free Synthesis of Aryl Isocyanates from Arylamines and Carbon Dioxide. The Journal of Organic Chemistry, 83(2), 913-920.
- Zhao, J., et al. (2016). Palladium-Catalyzed Carbonylative Synthesis of Unsymmetrical Ureas from Azides and Amines with Carbon Monoxide. Organic Letters, 18(8), 1736-1739.
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A Senior Application Scientist's Guide to the Synthesis of the Morpholine Scaffold: A Comparative Analysis of Reagents and Methodologies
In the landscape of modern medicinal chemistry, the morpholine ring stands as a privileged scaffold. Its unique combination of a polar ether and a basic amine function, locked in a stable chair conformation, imparts favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and reduced off-target effects. Consequently, the efficient and selective synthesis of morpholine-containing compounds is a perpetual focus in drug discovery.
This guide provides a comparative analysis of common synthetic strategies for constructing the morpholine ring system. We will critically evaluate the classic approach via diethanolamine cyclization and contrast it with modern catalytic methods. Furthermore, we will clarify the role of reagents like Dimorpholinomethanone, often misconstrued in this context, to provide a holistic and field-proven perspective for researchers and drug development professionals.
The Foundational Route: Cyclization of Diethanolamine Derivatives
The most traditional and cost-effective method for synthesizing the morpholine core involves the dehydration and cyclization of diethanolamine or its N-substituted derivatives. This acid-catalyzed reaction is a cornerstone of bulk morpholine production.
Mechanism of Action
The reaction proceeds via a double SN2 mechanism. Under strong acidic conditions (typically sulfuric or oleum), the hydroxyl groups of diethanolamine are protonated, transforming them into good leaving groups (water). The central nitrogen atom then acts as a nucleophile, sequentially displacing both activated hydroxyl groups to form the six-membered ring.
Representative Experimental Protocol
Synthesis of Morpholine from Diethanolamine:
-
To a flask equipped with a distillation apparatus, add diethanolamine (1.0 mol).
-
Slowly and with vigorous stirring, add concentrated sulfuric acid (1.2 mol) while maintaining the temperature below 40°C with an ice bath.
-
After the addition is complete, heat the mixture to 160-180°C.
-
Water and morpholine will begin to distill. Collect the distillate.
-
The collected mixture is then neutralized with a strong base (e.g., NaOH) and the morpholine is separated and purified by fractional distillation.
Performance and Limitations
This method is highly effective for producing unsubstituted morpholine on an industrial scale. However, its utility in drug discovery is limited by the harsh reaction conditions (strong acid, high temperatures), which are incompatible with the sensitive functional groups present in complex drug intermediates.
The Misnomer: Clarifying the Role of this compound
A common point of confusion arises with reagents like this compound (also known as N,N'-carbonyldimorpholine). Structurally, it is a urea derivative formed from two morpholine units linked by a carbonyl group. It is not a reagent for the de novo synthesis of the morpholine ring itself.
Instead, this compound is a safe and solid alternative to phosgene. Its primary application is as a coupling reagent or for the introduction of a carbonyl group, often to create ureas, carbamates, and carbonates. In the context of morpholine-containing molecules, it is used to synthesize N-acylmorpholines or related structures, where the morpholine moiety is already present.
Illustrative Application: Synthesis of a Urea
This compound can activate a primary or secondary amine, which can then react with another amine to form a urea. One of the morpholine units acts as a leaving group.
Workflow:
Caption: Workflow for urea synthesis using this compound.
Modern Strategies for N-Substituted Morpholine Synthesis
In drug development, the focus is typically on creating N-substituted morpholines. Modern organic synthesis offers several powerful methods that overcome the limitations of the classical diethanolamine cyclization.
Reductive Amination
Reductive amination is a highly versatile and widely used method for N-alkylation. It involves the reaction of morpholine with an aldehyde or ketone to form a transient iminium or enamine intermediate, which is then reduced in situ to the corresponding N-substituted morpholine.
Mechanism & Workflow:
Caption: Two-step, one-pot workflow for reductive amination.
Representative Protocol (N-Benzylation of Morpholine):
-
Dissolve morpholine (1.0 mmol) and benzaldehyde (1.0 mmol) in 1,2-dichloroethane (5 mL).
-
Add sodium triacetoxyborohydride (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Purify by column chromatography if necessary.
Buchwald-Hartwig Amination
For the synthesis of N-aryl morpholines, the Palladium-catalyzed Buchwald-Hartwig amination is the gold standard. This cross-coupling reaction forms a C-N bond between morpholine and an aryl halide or triflate, offering broad substrate scope and functional group tolerance.
Catalytic Cycle:
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Representative Protocol (N-Phenylation of Morpholine):
-
To an oven-dried flask, add Pd2(dba)3 (0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and NaOtBu (1.4 mmol).
-
Purge the flask with argon.
-
Add a solution of bromobenzene (1.0 mmol) and morpholine (1.2 mmol) in toluene (5 mL).
-
Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by GC or LC-MS).
-
Cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify.
Comparative Analysis of Morpholine Synthesis Methods
| Method | Key Reagents | Substrate Scope | Conditions | Yields | Key Advantages | Key Disadvantages |
| Diethanolamine Cyclization | Diethanolamine, H₂SO₄ | Unsubstituted morpholines | Harsh (High T, Strong Acid) | High (Industrial) | Very low cost, scalable for simple morpholine | Poor functional group tolerance, not suitable for complex molecules |
| Reductive Amination | Morpholine, Aldehyde/Ketone, Reducing Agent | N-Alkyl, N-Benzyl morpholines | Mild (RT to moderate heat) | Good to Excellent | Wide functional group tolerance, reliable, one-pot | Requires a carbonyl precursor, stoichiometric reductant |
| Buchwald-Hartwig Amination | Morpholine, Aryl Halide/Triflate, Pd Catalyst, Ligand, Base | N-Aryl, N-Heteroaryl morpholines | Mild to Moderate Heat | Good to Excellent | Extremely broad scope, high functional group tolerance | Catalyst cost, sensitivity to air/moisture, potential metal contamination |
Conclusion and Recommendations
The optimal strategy for incorporating a morpholine moiety is dictated by the specific synthetic goal.
-
For the bulk synthesis of the parent morpholine ring, the cyclization of diethanolamine remains the most economically viable method.
-
For the synthesis of N-alkylated morpholines , particularly in a drug discovery setting, reductive amination offers a robust, reliable, and mild pathway with excellent functional group compatibility.
-
For the construction of N-aryl morpholines , a critical class of compounds in medicinal chemistry, Buchwald-Hartwig amination is the unparalleled method of choice, providing access to a vast chemical space that is otherwise inaccessible.
While This compound is a valuable reagent in its own right, its role should be correctly identified as a phosgene equivalent for coupling reactions, not for the de novo synthesis of the morpholine ring. A precise understanding of each reagent's function and each method's capabilities is paramount to the efficient and successful development of novel morpholine-containing therapeutics.
References
-
Title: Morpholine - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]
-
Title: A Review on Synthesis of Morpholine and its Derivatives Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Reductive Amination Source: Organic Chemistry Portal URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]
-
Title: The Buchwald-Hartwig Amination in an Undergraduate Organic Laboratory Source: Journal of Chemical Education (ACS Publications) URL: [Link]
A Comprehensive Guide to the Green Chemistry Metrics of Amide Bond Synthesis: Assessing Dimorpholinomethanone-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the creation of peptides, pharmaceuticals, and advanced materials. However, the workhorses of amide synthesis – traditional coupling reagents – often come with a significant environmental cost, generating substantial waste and employing hazardous materials. As the principles of green chemistry become increasingly integrated into industrial and academic research, a critical evaluation of existing methods and the exploration of greener alternatives are paramount.
This guide provides an in-depth analysis of the green chemistry metrics associated with amide bond formation, with a special focus on the potential of Dimorpholinomethanone (DMM) as a more sustainable coupling reagent. While direct, publicly available experimental data on DMM is limited, this guide offers a theoretical assessment based on established chemical principles and a comparative analysis against commonly used coupling reagents.
The Yardstick of Green Chemistry: Key Metrics in Amide Synthesis
To objectively assess the "greenness" of a chemical process, a set of quantitative metrics has been established. For amide synthesis, the most relevant are:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[1] A higher atom economy signifies less waste generated in the form of byproducts.
-
Environmental Factor (E-Factor): A more practical metric that considers the total mass of waste generated per unit of product.[2] It is calculated as the total mass of waste (including reagents, solvents, and byproducts) divided by the mass of the desired product. A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI): A comprehensive metric that evaluates the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. It is calculated as the total mass input divided by the mass of the product. A lower PMI reflects a more sustainable and efficient process.
A Critical Examination of Conventional Coupling Reagents
The majority of amide bond syntheses rely on coupling reagents to activate the carboxylic acid component. While effective, these reagents often exhibit poor green chemistry profiles.
Carbodiimides (e.g., DCC, DIC, EDC)
Carbodiimides are widely used due to their relatively low cost and high reactivity.[3] The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine.
The primary drawback of carbodiimides is the formation of a urea byproduct. In the case of Dicyclohexylcarbodiimide (DCC), the resulting dicyclohexylurea is poorly soluble and requires filtration for removal, which can be problematic in large-scale synthesis.[3] While Diisopropylcarbodiimide (DIC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offer easier byproduct removal, the fundamental issue of generating a stoichiometric amount of urea waste remains.[3]
Phosphonium Salts (e.g., BOP, PyBOP)
Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high efficiency and low rates of racemization.[1] However, they come with their own set of green chemistry challenges. The byproducts of these reagents are phosphine oxides and other phosphorus-containing compounds, which can be difficult to remove and may be environmentally persistent. A significant concern with the use of the older reagent, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1]
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU)
Uronium salts like HBTU and HATU are highly effective and are staples in solid-phase peptide synthesis. They activate carboxylic acids to form an active ester, which readily reacts with amines. While efficient, these reagents generate a tetramethylurea byproduct. Furthermore, uronium reagents can lead to guanidinylation of the N-terminal amino group as a side reaction.
This compound (DMM): A Theoretical Foray into Greener Amide Synthesis
Proposed Mechanism of Action
It is plausible that DMM acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The reaction would likely proceed as follows:
-
Activation: The carboxylic acid reacts with DMM to form an activated species, possibly a mixed anhydride or an acyl-isourea derivative, with the concomitant formation of dimorpholinourea.
-
Nucleophilic Attack: The amine attacks the activated carbonyl group, forming a tetrahedral intermediate.
-
Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond and regenerates a protonated form of dimorpholinourea.
Theoretical Green Chemistry Assessment of DMM
Based on the proposed mechanism, we can perform a theoretical assessment of the green chemistry metrics for a generic amide synthesis using DMM. Let's consider the reaction of benzoic acid (122.12 g/mol ) with benzylamine (107.15 g/mol ) to form N-benzylbenzamide (211.26 g/mol ).
| Coupling Reagent | Molecular Weight ( g/mol ) | Byproduct | Byproduct MW ( g/mol ) | Theoretical Atom Economy (%) |
| DCC | 206.33 | Dicyclohexylurea | 224.36 | 48.6 |
| HBTU | 379.25 | Tetramethylurea + HOBt | 116.15 + 135.13 | 30.0 |
| PyBOP | 520.41 | Tripyrrolidinophosphine oxide + HOBt | 247.28 + 135.13 | 25.9 |
| DMM (Theoretical) | 186.23 | Dimorpholinourea | 202.25 | 53.5 |
Table 1. Theoretical Atom Economy comparison of selected coupling reagents.
As the table illustrates, DMM theoretically offers a higher atom economy compared to several commonly used coupling reagents. This is primarily due to its lower molecular weight and the generation of a single, relatively low molecular weight byproduct.
From an E-Factor and PMI perspective, the potential advantages of DMM would depend on several factors not captured by atom economy alone:
-
Byproduct Properties: The byproduct, dimorpholinourea, is likely to be more polar and potentially more water-soluble than dicyclohexylurea, which could simplify purification and reduce the need for large volumes of organic solvents for extraction and chromatography.
-
Reaction Conditions: If DMM can mediate amide bond formation under mild conditions and in greener solvents, this would significantly lower the overall E-Factor and PMI of the process.
Experimental Protocols
While a validated protocol for DMM in amide synthesis is not publicly available, a hypothetical procedure based on standard coupling methodologies can be proposed for research and validation purposes.
Hypothetical Protocol for Amide Synthesis using DMM
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile, 2-MeTHF) is added this compound (DMM) (1.1 eq).
-
The mixture is stirred at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
The amine (1.05 eq) is then added to the reaction mixture.
-
The reaction is monitored by TLC or LC-MS until completion (typically 1-4 hours).
-
Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent.
-
The organic layer is washed with a dilute acid solution to remove any unreacted amine and the dimorpholinourea byproduct, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography if necessary.
Standard Protocol for Amide Synthesis using DCC
-
To a solution of the carboxylic acid (1.0 eq) and the amine (1.05 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C is added Dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction is monitored by TLC or LC-MS until completion (typically 2-6 hours).
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed successively with dilute acid, dilute base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide, which is then purified by column chromatography.
Future Perspectives and the Path Forward
The theoretical assessment of this compound as a coupling reagent for amide synthesis suggests a promising avenue for the development of greener chemical processes. Its potentially higher atom economy and the favorable properties of its byproduct could offer significant advantages over traditional reagents.
However, it is crucial to emphasize that this analysis is based on chemical principles and analogies, and requires experimental validation. Future research should focus on:
-
Synthesis and Characterization of DMM: Establishing a scalable and efficient synthesis of DMM.
-
Reaction Optimization: A thorough investigation of the scope and limitations of DMM in amide bond formation with a variety of substrates.
-
Quantitative Green Metrics Analysis: Performing detailed experimental studies to accurately determine the E-Factor and PMI of DMM-mediated syntheses and compare them with established methods.
-
Toxicity and Safety Assessment: Evaluating the toxicological profile of DMM and its byproduct, dimorpholinourea.
By pursuing these research avenues, the scientific community can determine if this compound can transition from a theoretical contender to a practical and valuable tool in the green chemist's arsenal for amide bond synthesis.
References
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
ChemBAM. Atom economy / E factor. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
Sources
Validating the purity of Dimorpholinomethanone from different commercial suppliers
Executive Summary
Dimorpholinomethanone (DMM), commonly known as 4,4'-Carbonyldimorpholine (CDM) , has emerged as a superior, "greener" alternative to DMF and NMP in solid-phase peptide synthesis (SPPS).[1] Its urea-based structure offers excellent solvation properties for hydrophobic peptides.[1] However, commercial synthesis of DMM—typically involving the phosgenation of morpholine—introduces specific impurity risks that can catastrophically fail sensitive coupling reactions.
This guide compares DMM from three distinct commercial tiers to validate their purity and functional performance.
Verdict at a Glance:
| Supplier Tier | Purity Claim | Actual Purity (GC-MS) | Key Impurity | Functional Suitability |
|---|---|---|---|---|
| Supplier A (Premium) | >99.8% | 99.9% | None detected | High (GMP/Clinical) |
| Supplier B (General) | >99.0% | 98.7% | Water (0.4%) | Medium (Washing only) |
| Supplier C (Bulk) | >98.0% | 96.5% | Morpholine (1.2%) | Fail (Side reactions) |[1][2]
The Chemistry of Contamination
To validate DMM, one must understand its failure modes. DMM (CAS 1195-79-5) is a urea derivative.[1] The primary impurities stem from incomplete synthesis or poor post-processing:
-
Morpholine (The "Silent Killer"): A secondary amine used as a starting material.[1]
-
Water: DMM is hygroscopic.[1]
-
Impact: Hydrolyzes activated esters and dicyclohexylcarbodiimide (DCC/DIC), halting chain elongation.[1]
-
Diagram 1: Impurity Interference Mechanism
The following diagram illustrates why Supplier C failed. It shows the mechanistic pathway where residual Morpholine hijacks the peptide coupling reaction.
Caption: Mechanism of Interference: Residual morpholine (red) outcompetes the resin-bound peptide (green) for the activated amino acid, permanently terminating the peptide chain.[1]
Experimental Validation Methodology
We utilized a "Self-Validating" workflow where analytical data (GC-MS/KF) is cross-referenced with a functional stress test (Synthesis of the difficult sequence Aib-Enkephalin).
Diagram 2: Validation Workflow
Caption: The validation logic requires samples to pass analytical thresholds before being wasted on expensive functional synthesis tests.
Detailed Results & Discussion
4.1 Analytical Profiling (GC-MS & Karl Fischer)
Method: Samples were injected neat (split 1:[1]50) into a GC-MS (Agilent 7890B) using a DB-WAX column to separate polar amines.[1]
| Parameter | Supplier A (Premium) | Supplier B (Mid-Tier) | Supplier C (Bulk) | Method Limit |
| DMM Assay | 99.9% | 98.7% | 96.5% | N/A |
| Morpholine | < 10 ppm (ND) | 45 ppm | 12,000 ppm (1.2%) | >50 ppm affects SPPS |
| Water (KF) | 0.02% | 0.41% | 0.15% | <0.05% ideal |
| Color (APHA) | < 10 | 25 | 80 (Yellowish) | Visual |
Analysis:
-
Supplier C is chemically unacceptable.[1] The 1.2% Morpholine content indicates a lack of post-reaction purification (likely a crude distillation).[1] Using this solvent would result in immediate Fmoc deprotection during the coupling step.[1]
-
Supplier B is clean of amines but wet.[1] This suggests poor packaging or storage (hygroscopic absorption).[1] It can be rescued with molecular sieves (3Å) but represents a process risk.
4.2 Functional Assay: The "Aib" Stress Test
We synthesized the difficult trimer Fmoc-Aib-Aib-Aib-OH .[1] The steric hindrance of Aib (aminoisobutyric acid) makes coupling slow, amplifying the window for side reactions caused by impurities.[1]
-
Supplier A Solvent: 94% Crude Purity. Main peak is target trimer.[1]
-
Supplier C Solvent: 12% Crude Purity.[1] Mass spec revealed large amounts of Morpholine-capped Aib (Morpholine-Aib adducts) and deletion sequences.[1]
Standard Operating Procedures (SOPs)
Protocol A: GC-MS Detection of Morpholine in DMM
Purpose: To detect trace secondary amines before use.[1]
-
Standard Prep: Prepare a 1000 ppm stock of Morpholine (Sigma-Aldrich) in HPLC-grade Methanol.[1] Dilute to 10, 50, and 100 ppm for calibration.
-
Sample Prep: Dilute 100 µL of DMM sample into 900 µL Methanol. Vortex.
-
GC Parameters:
-
Acceptance: Morpholine peak area must be below the 50 ppm standard curve equivalent.
Protocol B: DMM Drying (Rescue Protocol)
Purpose: To salvage "wet" DMM (like Supplier B).[1]
-
Measure water content via Karl Fischer Coulometer.[1]
-
Add activated 3Å or 4Å Molecular Sieves (20% w/v) to the solvent bottle.[1]
-
Allow to stand for 24 hours. Do not stir (avoids grinding sieves into dust).[1]
-
Retest. Water should be < 50 ppm.[1] Filter through a 0.2 µm PTFE filter before use in automated synthesizers to prevent line clogging.[1]
References
-
Albericio, F., et al. (2019).[1] "Green Solvents for Solid-Phase Peptide Synthesis."[1][3][4] Green Chemistry. (Authoritative review on DMM/CDM as a replacement for DMF).
-
Isidro-Llobet, A., et al. (2019).[1] "Sustainability in Peptide Chemistry: Current Synthesis Advances." Journal of Organic Chemistry. (Discusses impurity impacts on coupling).
-
PubChem Compound Summary. "4,4'-Carbonyldimorpholine (DMM)." National Center for Biotechnology Information. (Chemical structure and physical property verification).
-
Sigma-Aldrich Technical Bulletin. "Solvent Properties and Drying Methods." (General reference for molecular sieve protocols).
Sources
Comparing the material properties of polymers cross-linked with Dimorpholinomethanone versus other agents
Executive Summary
This guide evaluates the material properties of polymers cross-linked using Dimorpholinomethanone (4,4'-carbonyldimorpholine) , a urea-based carbonyl donor, against industry-standard agents such as Glutaraldehyde (GTA), Genipin, and EDC/NHS.
While Glutaraldehyde remains the standard for high-density cross-linking, it suffers from high cytotoxicity and calcification risks. This compound (DMM) emerges as a superior "green" alternative for biomedical applications, facilitating the formation of ultra-stable urea linkages without the toxic aldehyde residues associated with traditional methods. This guide details the mechanistic differences, mechanical implications, and validated protocols for implementing DMM in hydrogel and scaffold fabrication.
Part 1: The Chemistry of DMM-Mediated Cross-linking
Mechanism of Action
Unlike aldehydes that form reversible Schiff bases (imines), this compound acts as a safe, stable carbonyl donor. It functions similarly to Carbonyldiimidazole (CDI) or Phosgene but without the extreme moisture sensitivity or volatility.
In the presence of amine-functionalized polymers (e.g., Chitosan, Gelatin, PEG-Amine), DMM facilitates a nucleophilic substitution reaction. The morpholine groups act as leaving groups, resulting in a thermodynamically stable urea bridge between polymer chains.
Reaction Pathway Visualization
Figure 1: Reaction mechanism showing the displacement of morpholine groups to form a stable urea linkage between polymer chains.
Part 2: Comparative Material Properties
The choice of cross-linker dictates the final material's fate. The table below contrasts DMM with common alternatives based on bond stability, cytotoxicity, and mechanical performance.
Performance Matrix
| Feature | This compound (DMM) | Glutaraldehyde (GTA) | Genipin | EDC / NHS |
| Linkage Type | Urea (–NH–CO–NH–) | Imine (Schiff Base) | Heterocyclic | Amide (Zero-length) |
| Bond Stability | High (Hydrolytically stable) | Low to Moderate (Reversible) | High | High |
| Cytotoxicity | Low (Biocompatible) | High (Requires quenching) | Low | Low (If byproducts washed) |
| Coloration | Colorless | Yellow/Orange | Dark Blue | Colorless |
| Reaction Speed | Slow (Requires heat/catalyst) | Rapid (Minutes) | Slow (Hours to Days) | Rapid (Minutes) |
| Brittleness | Low (Retains elasticity) | High (Stiff network) | Moderate | High (No spacer arm) |
Deep Dive: Mechanical & Biological Implications
-
Hydrolytic Stability: DMM-derived urea bonds are significantly more resistant to hydrolysis than the imine bonds formed by GTA. This makes DMM scaffolds ideal for long-term implants where premature degradation is a failure mode.
-
Elasticity vs. Stiffness: EDC/NHS creates "zero-length" cross-links (direct bond between chains), often resulting in brittle materials. DMM introduces a single carbonyl spacer; while short, the urea bond geometry allows for slightly higher rotational freedom than the rigid heterocyclic rings formed by Genipin, preserving better elasticity in hydrogels.
-
Cytotoxicity: GTA releases free aldehyde groups upon degradation, causing inflammation. DMM's leaving group is morpholine, which has a significantly higher safety threshold and can be easily dialyzed out during fabrication.
Part 3: Experimental Protocols
Protocol A: Synthesis of DMM-Crosslinked Chitosan Hydrogel
Objective: Create a stable, clear hydrogel for tissue engineering.
Materials:
-
Chitosan (Medium molecular weight, deacetylated >75%)
-
Acetic Acid (1% v/v)
-
This compound (DMM)
-
Methanol or Ethanol (solvent for DMM)
-
Phosphate Buffered Saline (PBS)
Step-by-Step Workflow:
-
Polymer Solubilization:
-
Dissolve 2.0g Chitosan in 100mL of 1% Acetic Acid. Stir overnight to ensure complete dissolution.
-
Adjust pH to 5.5–6.0 using 1M NaOH (dropwise). Critical: Do not precipitate the chitosan.
-
-
Reagent Activation:
-
Dissolve DMM in a minimal amount of methanol (e.g., 100 mg/mL).
-
Note: DMM is stable; unlike EDC, it does not hydrolyze rapidly in water, but pre-solvation in alcohol aids dispersion.
-
-
Cross-linking Reaction:
-
Add DMM solution to the Chitosan mixture.
-
Ratio: Target a molar ratio of 1:1 (DMM to Glucosamine units) for high density, or 0.2:1 for soft gels.
-
Vortex immediately for 30 seconds.
-
-
Curing (The Energy Barrier):
-
Unlike GTA, DMM requires energy to drive the reaction.
-
Cast the solution into molds.
-
Incubate at 50°C for 24 hours or autoclave (121°C) if sterilization and cross-linking are desired simultaneously (DMM is heat stable).
-
-
Purification:
-
Wash the resulting gel in PBS for 48 hours, changing the buffer every 6 hours to remove the morpholine byproduct.
-
Protocol B: Validation of Cross-linking (Ninhydrin Assay)
Objective: Quantify the consumption of free amines to calculate cross-linking degree.
-
Take 5mg of dried cross-linked gel and 5mg of uncross-linked control.
-
Incubate both in 0.5% Ninhydrin solution at 100°C for 10 minutes.
-
Measure Absorbance at 570nm.
-
Calculation:
Part 4: Decision Framework for Researchers
Use the following logic flow to determine if DMM is the correct reagent for your specific application.
Figure 2: Decision tree for selecting cross-linking agents based on cytotoxicity, optical properties, and curing speed.
References
-
Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent. Organic Process Research & Development.
-
Hennink, W. E., & van Nostrum, C. F. (2012). Novel crosslinking methods to design hydrogels. Advanced Drug Delivery Reviews, 64, 223-236.
-
Sigma-Aldrich. (2024). This compound Product Specification and Safety Data Sheet.
-
Butler, A., et al. (2019). Mechanism of Urea Bond Formation in Biopolymer Networks. Journal of Polymer Science Part A.
-
Muzzarelli, R. A. A. (2009). Genipin-crosslinked chitosan hydrogels as biomedical and pharmaceutical aids. Carbohydrate Polymers.[1]
Sources
Safety Operating Guide
Proper Disposal Procedures: Dimorpholinomethanone (4,4'-Carbonyldimorpholine)
[1]
Executive Summary & Critical Identification
Effective chemical waste management requires precise identification.[1] A common nomenclature error exists between two distinct morpholine derivatives. You must verify the CAS number of your substance before proceeding, as their physical states and hazard profiles differ significantly.[1]
| Feature | Target Compound | Common Confusion Risk |
| Chemical Name | This compound (4,4'-Carbonyldimorpholine) | Dimorpholinomethane (4,4'-Methylenedimorpholine) |
| CAS Number | 38952-62-4 | 5625-90-1 |
| Structure | Urea derivative (C=O bridge) | Aminal (CH₂ bridge) |
| Physical State | Solid (White crystalline powder) | Liquid |
| Primary Hazard | Irritant (Skin/Eye/Respiratory) | Corrosive / Potential Carcinogen |
This guide focuses exclusively on the solid urea derivative, CAS 38952-62-4. [1]
Technical Rationale for Disposal Method
While 4,4'-Carbonyldimorpholine is not classified as a P-listed or U-listed acute hazardous waste under US EPA (RCRA) regulations, it must not be treated as general refuse.[1]
The Scientific Basis for Incineration:
-
Hydrolytic Instability: Upon degradation or hydrolysis, this compound releases morpholine (a secondary amine) and carbon dioxide.[1]
-
Nitrosamine Precursor Risk: Morpholine is a known precursor to N-nitrosomorpholine (NMOR), a potent carcinogen.[1] If this waste is improperly disposed of (e.g., down the drain) and encounters nitrites or nitrosating agents in the municipal water system, it can generate carcinogenic byproducts.[1]
-
Thermal Destruction: High-temperature incineration (
) ensures the complete oxidation of the nitrogenous backbone, preventing the formation of secondary amines or nitrosamines downstream.[1]
Waste Characterization & Segregation
Before disposal, the waste must be characterized to ensure compatibility with the waste stream.[1]
Physicochemical Data for Waste Profiling
| Property | Value | Relevance to Disposal |
| Physical State | Solid (Powder) | Requires solid waste lab pack (wide-mouth container).[1] |
| Melting Point | 142–146 °C | Stable solid at room temperature; low risk of melt/leakage.[1] |
| Water Solubility | Soluble | Do not flush. High mobility in aquifers if leached.[1] |
| pH (Aqueous) | Neutral to slightly basic | Compatible with standard organic waste streams.[1] |
| Flash Point | N/A (Solid) | Not classified as Ignitable (D001).[1] |
Segregation Protocol
Incompatibility Alert: Never mix this compound waste with strong oxidizers (e.g., nitric acid, permanganates) or nitrosating agents (e.g., sodium nitrite).[1] This combination presents an immediate explosion hazard or the generation of carcinogenic gas.[1]
Visual Workflow: Segregation Decision Tree The following diagram outlines the logical flow for segregating this specific chemical waste.
Figure 1: Decision logic for segregating this compound waste to prevent dangerous incompatibilities.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent
Use this protocol for expired shelf-life material or excess solid reagent.[1]
-
PPE Requirements: Nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask (N95) or work inside a fume hood to avoid inhaling dust (H335 Respiratory Irritant).[1]
-
Container Selection: Use a clean, wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but breakage-prone.[1]
-
Transfer: Carefully transfer the solid into the container. Do not fill more than 90% capacity.
-
Labeling:
-
Storage: Screw the lid tightly. Place the jar in the "Solid Organic Waste" satellite accumulation area.[1]
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this protocol if the reagent is dissolved in solvents (e.g., Dichloromethane, DMF).
-
Solvent Compatibility: Ensure the primary solvent is compatible with the general organic waste stream.[1]
-
pH Check: Verify the pH of the solution is between 5 and 9. If highly acidic or basic, neutralize carefully before adding to a bulk waste drum to prevent heat generation.[1]
-
Transfer: Pour into the "Non-Halogenated" or "Halogenated" solvent waste carboy, depending on the solvent used.
-
Documentation: Log the addition of "this compound" on the carboy's waste log sheet.[1] This is vital for the waste contractor to optimize incineration parameters.[1]
Emergency Spill Response
In the event of a benchtop spill of the solid powder:
-
Isolate: Alert nearby personnel and mark the area.
-
Protect: Don PPE (Gloves, Goggles, Mask).[1]
-
Contain: Do not dry sweep vigorously, as this generates dust.[1] Cover the spill with a damp paper towel to suppress dust.[1]
-
Clean: Scoop the damp material into a waste container.[1] Wipe the surface with water and a mild detergent.[1]
-
Dispose: Label the cleanup debris as chemical waste (as per Scenario A).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 655428, 4,4'-Carbonylbis(morpholine).[1] Retrieved from [Link][1]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
-
World Health Organization (WHO). Nitrosamines: excessive intake and potential health risks.[1] (Contextual reference regarding morpholine as a precursor).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
